Product packaging for 3-Fluoro-5-hydroxyphenylboronic acid(Cat. No.:CAS No. 871329-82-7)

3-Fluoro-5-hydroxyphenylboronic acid

Cat. No.: B591667
CAS No.: 871329-82-7
M. Wt: 155.919
InChI Key: RMBFBZIEXCTPDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Fluoro-5-hydroxyphenylboronic acid is a useful research compound. Its molecular formula is C6H6BFO3 and its molecular weight is 155.919. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BFO3 B591667 3-Fluoro-5-hydroxyphenylboronic acid CAS No. 871329-82-7

Properties

IUPAC Name

(3-fluoro-5-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BFO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBFBZIEXCTPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660141
Record name (3-Fluoro-5-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871329-82-7
Record name B-(3-Fluoro-5-hydroxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871329-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Fluoro-5-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-5-hydroxybenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluoro-5-hydroxyphenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-hydroxyphenylboronic acid, a key building block in modern medicinal chemistry, offers a unique combination of functionalities that are highly valuable in the synthesis of novel bioactive molecules. Its strategic placement of a fluorine atom and a hydroxyl group on the phenylboronic acid scaffold allows for the fine-tuning of physicochemical and pharmacokinetic properties of target compounds. This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, with a particular focus on its utility in drug discovery and development. Detailed experimental protocols for its synthesis and its application in the widely used Suzuki-Miyaura cross-coupling reaction are presented, alongside a discussion of its role in the generation of molecules with therapeutic potential.

Core Properties of this compound

This compound is a white to almost white crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
CAS Number 871329-82-7[2][3][4][5]
Molecular Formula C₆H₆BFO₃[1][4][5]
Molecular Weight 155.92 g/mol [1][4][5]
Melting Point 54-62 °C[1]
Boiling Point (Predicted) 380.0 ± 52.0 °C[1]
Density (Predicted) 1.42 g/cm³[1]
Appearance White to Almost white powder to crystal[1][2]
Solubility Slightly soluble in water[1]
pKa (Predicted) 7.23 ± 0.10[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a readily available bromophenol derivative. The following is a general experimental protocol based on established methods for the synthesis of hydroxyphenylboronic acids.

Experimental Protocol: Synthesis of this compound

This protocol outlines a common synthetic route involving the protection of the hydroxyl group, followed by a lithium-halogen exchange and subsequent borylation.

Step 1: Protection of the Hydroxyl Group

  • To a solution of 3-bromo-5-fluorophenol in a suitable aprotic solvent (e.g., dichloromethane), add a protecting group reagent such as di-tert-butyl dicarbonate (Boc₂O) or benzyl bromide in the presence of a base (e.g., triethylamine or potassium carbonate).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate.

Step 2: Borylation

  • Dissolve the protected 1-bromo-3-fluoro-5-(protected-oxy)benzene in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of n-butyllithium in hexanes to the reaction mixture. Maintain the temperature at -78 °C during the addition.

  • After stirring for a defined period at low temperature, add a borate ester, such as triisopropyl borate, dropwise to the solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of an aqueous acid solution (e.g., 1N HCl) and stir vigorously.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Step 3: Deprotection and Purification

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The deprotection of the hydroxyl group is achieved by treating the crude product with an appropriate reagent. For a Boc-protected intermediate, acidic conditions (e.g., trifluoroacetic acid in dichloromethane) are typically used. For a benzyl-protected intermediate, catalytic hydrogenation (e.g., H₂, Pd/C) is employed.

  • After deprotection, purify the crude this compound by recrystallization or column chromatography to obtain the final product.

G start 3-Bromo-5-fluorophenol step1 Protection of Hydroxyl Group (e.g., Boc₂O, base) start->step1 intermediate1 Protected 1-Bromo-3-fluoro-5-phenolic ether step1->intermediate1 step2 Lithium-Halogen Exchange & Borylation (n-BuLi, Triisopropyl borate, -78°C) intermediate1->step2 intermediate2 Protected Boronic Ester Intermediate step2->intermediate2 step3 Deprotection (e.g., Acid or Hydrogenation) intermediate2->step3 end_product This compound step3->end_product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a versatile reagent in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures, particularly biaryl structures, which are prevalent in many drug candidates.

The presence of the fluorine atom can enhance the metabolic stability, binding affinity, and bioavailability of the final compound. The hydroxyl group provides a site for further functionalization or can act as a key hydrogen bond donor in interactions with biological targets.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide

This protocol provides a general procedure for the coupling of this compound with a generic aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

Procedure:

  • In a reaction vessel, combine this compound (typically 1.1-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

  • Add the chosen solvent system to the vessel. The use of a mixture of an organic solvent and water is common.

  • Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions boronic_acid This compound product Biaryl Product (Ar-Aryl') boronic_acid->product aryl_halide Aryl Halide (Ar-X) aryl_halide->product catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., Dioxane/Water) solvent->product heat Heat heat->product

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Role in the Synthesis of Bioactive Molecules and Signaling Pathways

While specific, publicly available examples detailing the synthesis of a marketed drug directly from this compound are not readily found, its structural motifs are present in numerous compounds investigated in medicinal chemistry. Phenylboronic acids are crucial for creating molecules that can interact with various biological targets, including enzymes and receptors.

For instance, the biaryl scaffold, readily accessible through Suzuki coupling with this reagent, is a common feature in kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammation.

Hypothetical Signaling Pathway Interaction:

A hypothetical kinase inhibitor synthesized using this compound could potentially target a kinase in a cancer-related signaling pathway, such as the MAPK/ERK pathway. The inhibitor would bind to the ATP-binding pocket of the kinase, preventing its phosphorylation activity and thereby blocking downstream signaling that leads to cell proliferation.

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras RAS receptor->ras activates raf RAF ras->raf activates mek MEK raf->mek phosphorylates erk ERK mek->erk phosphorylates proliferation Cell Proliferation erk->proliferation promotes inhibitor Kinase Inhibitor (derived from 3-Fluoro-5-hydroxy- phenylboronic acid) inhibitor->raf inhibits

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area or under a fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique structural features and its utility in robust and reliable reactions like the Suzuki-Miyaura coupling make it an important tool for medicinal chemists. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their synthetic endeavors to create the next generation of therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Fluoro-5-hydroxyphenylboronic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves a three-step process commencing with the commercially available 3-Bromo-5-fluorophenol. The core of the synthesis relies on a protection-borylation-deprotection strategy to circumvent the reactivity of the phenolic hydroxyl group.

Synthetic Strategy Overview

The synthesis of this compound from 3-Bromo-5-fluorophenol necessitates the protection of the acidic phenolic proton, which would otherwise interfere with the organometallic intermediates required for the introduction of the boronic acid moiety. A common and effective strategy involves the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether. This is followed by a lithium-halogen exchange at the bromine-substituted position and subsequent reaction with a borate ester to form the protected boronic acid pinacol ester. The final step involves the deprotection of the TBDMS group to yield the desired this compound.

Synthesis_Pathway Start 3-Bromo-5-fluorophenol Protected 1-Bromo-3-fluoro-5-((tert-butyldimethylsilyl)oxy)benzene Start->Protected TBDMSCl, Imidazole DMF Boronate 2-(3-Fluoro-5-((tert-butyldimethylsilyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Protected->Boronate 1. n-BuLi, THF, -78 °C 2. Isopropyl pinacol borate Final This compound Boronate->Final TBAF, THF

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following sections detail the experimental procedures for each step of the synthesis.

Step 1: Protection of 3-Bromo-5-fluorophenol

This step involves the protection of the phenolic hydroxyl group of 3-Bromo-5-fluorophenol as a TBDMS ether to prevent its interference in the subsequent borylation step.

Reaction:

3-Bromo-5-fluorophenol + TBDMSCl → 1-Bromo-3-fluoro-5-((tert-butyldimethylsilyl)oxy)benzene

Experimental Procedure:

  • To a solution of 3-Bromo-5-fluorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) in DMF.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-Bromo-3-fluoro-5-((tert-butyldimethylsilyl)oxy)benzene.

Step 2: Borylation of 1-Bromo-3-fluoro-5-((tert-butyldimethylsilyl)oxy)benzene

This key step involves a lithium-halogen exchange followed by reaction with isopropyl pinacol borate to introduce the boronic acid pinacol ester functionality. This method is analogous to the synthesis of other fluorinated phenylboronic acids.

Reaction:

1-Bromo-3-fluoro-5-((tert-butyldimethylsilyl)oxy)benzene + n-BuLi → Intermediate Lithium Species Intermediate Lithium Species + Isopropyl pinacol borate → 2-(3-Fluoro-5-((tert-butyldimethylsilyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Experimental Procedure:

  • Under an inert argon atmosphere, dissolve 1-Bromo-3-fluoro-5-((tert-butyldimethylsilyl)oxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (1.1 eq, typically a 2.5 M solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add isopropyl pinacol borate (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product, 2-(3-Fluoro-5-((tert-butyldimethylsilyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can be used in the next step without further purification or purified by column chromatography if necessary.

Step 3: Deprotection to Yield this compound

The final step is the removal of the TBDMS protecting group to afford the target compound.

Reaction:

2-(3-Fluoro-5-((tert-butyldimethylsilyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane → this compound

Experimental Procedure:

  • Dissolve the crude 2-(3-Fluoro-5-((tert-butyldimethylsilyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq) in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.2 eq, typically a 1 M solution in THF).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To the residue, add water and adjust the pH to approximately 5-6 with 1N hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid.

Data Presentation

The following tables summarize the key quantitative data for the synthetic protocol.

Table 1: Reagent Quantities and Reaction Conditions

StepStarting MaterialReagent 1Reagent 2SolventTemperature (°C)Time (h)
13-Bromo-5-fluorophenolTBDMSCl (1.2 eq)Imidazole (2.5 eq)DMF0 to RT12-16
2Protected Phenoln-BuLi (1.1 eq)Isopropyl pinacol borate (1.5 eq)THF-78 to RT13
3Protected BoronateTBAF (1.2 eq)-THFRT2-4

Table 2: Expected Yields and Product Characterization

StepProductExpected Yield (%)Physical State
11-Bromo-3-fluoro-5-((tert-butyldimethylsilyl)oxy)benzene85-95Oil
22-(3-Fluoro-5-((tert-butyldimethylsilyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane70-80 (over 2 steps)Solid/Oil
3This compound80-90Solid

Logical Relationship of the Synthetic Steps

The sequence of protection, borylation, and deprotection is a logical and necessary workflow to achieve the synthesis of the target molecule due to the incompatibility of the free hydroxyl group with the organolithium reagent used in the borylation step.

Logical_Flow cluster_0 Problem: Reactive -OH group cluster_1 Solution: Protection Strategy Start Starting Material: 3-Bromo-5-fluorophenol (with acidic -OH) Incompatibility Incompatible Start->Incompatibility Reagent Borylation Reagent: n-BuLi (Strong Base) Reagent->Incompatibility Protection Step 1: Protect -OH group (e.g., as TBDMS ether) Incompatibility->Protection Necessitates Borylation Step 2: Perform Borylation (Lithium-Halogen Exchange & Borate Quench) Protection->Borylation Deprotection Step 3: Deprotect to reveal -OH group Borylation->Deprotection

Caption: Logical flow of the synthetic strategy.

Technical Guide: Solubility Profile of 3-Fluoro-5-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-hydroxyphenylboronic acid is a valuable reagent in organic synthesis, particularly in the realm of medicinal chemistry and drug development. Its utility in forming carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura cross-coupling reaction, makes it a critical building block for novel therapeutic agents. A comprehensive understanding of its solubility in common laboratory solvents is paramount for its effective use in reaction setup, purification, and formulation. This technical guide provides an in-depth overview of the solubility characteristics of arylboronic acids, offering a framework for handling this compound, and details a standardized protocol for solubility determination.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in common organic solvents is not extensively available in publicly accessible literature. However, the solubility of structurally related phenylboronic acids can provide valuable insights. Generally, phenylboronic acids exhibit a range of solubilities depending on the substituents on the phenyl ring and the nature of the solvent.

For context, the table below summarizes the solubility of the parent compound, phenylboronic acid, in various solvents. It is important to note that the fluorine and hydroxyl substituents on this compound will influence its polarity and hydrogen bonding capabilities, thus altering its solubility profile compared to phenylboronic acid. For instance, the hydroxyl group may increase solubility in polar protic solvents, while the fluorine atom could impact its solubility in both polar and nonpolar media.

Table 1: Solubility of Phenylboronic Acid in Common Solvents

SolventFormulaBoiling Point (°C)Density (g/mL)Dielectric ConstantGeneral Solubility of Phenylboronic Acid
WaterH₂O1000.99780.1Low[1]
EthanolC₂H₆O78.50.78924.6Soluble
MethanolCH₄O64.70.79232.7Soluble
AcetoneC₃H₆O56.050.784521.01High solubility[2]
Ethyl AcetateC₄H₈O₂770.8956.0Moderately Soluble
DichloromethaneCH₂Cl₂39.61.3269.08Sparingly Soluble
Diethyl EtherC₄H₁₀O34.50.7134.267High solubility[2]
TolueneC₇H₈110.60.8672.38Sparingly Soluble
ChloroformCHCl₃61.21.47884.81Moderate solubility[2]
n-HexaneC₆H₁₄680.6551.88Insoluble
Dimethyl Sulfoxide (DMSO)C₂H₆OS1891.09247Soluble
N,N-Dimethylformamide (DMF)C₃H₇NO1530.944538.25Soluble

Note: The general solubility characteristics are based on data for phenylboronic acid and trends observed for other arylboronic acids. Actual quantitative solubility of this compound may vary and should be determined experimentally.

Experimental Protocol for Solubility Determination

A reliable and commonly employed technique for determining the solubility of boronic acids is the dynamic (or synthetic) method.[3][4] This method involves monitoring the dissolution of a solid in a liquid upon controlled heating.

Materials:

  • This compound

  • Selected organic solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO)

  • Jacketed glass vessel equipped with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Luminance probe or a laser and photodetector for turbidity measurement

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of this compound and the chosen solvent into the jacketed glass vessel. The composition of the mixture should be known with high accuracy.

  • Heating and Stirring: Place the vessel in the thermostat bath and commence vigorous stirring to ensure the suspension is homogeneous.

  • Controlled Heating: Begin to heat the mixture at a slow, constant rate (e.g., 0.1-0.5 °C/min).

  • Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually or instrumentally by measuring the intensity of light transmitted through the solution.

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.

  • Data Compilation: Repeat the experiment with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the dynamic method for determining the solubility of this compound.

G Dynamic Method for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Accurately weigh This compound and solvent B Prepare biphasic sample of known composition A->B C Place sample in jacketed vessel with magnetic stirring B->C D Heat at a constant rate (e.g., 0.3 K/h) C->D E Continuously monitor turbidity D->E F Record temperature at which solution becomes clear E->F G Repeat for different compositions F->G H Construct solubility curve (Solubility vs. Temperature) G->H

Caption: Workflow for determining solubility via the dynamic method.

Considerations for Boronic Acids

It is crucial to be aware of the specific chemical properties of boronic acids when conducting solubility studies. Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[4] This equilibrium is influenced by factors such as temperature and the presence of water, which can affect the accuracy of solubility measurements. Therefore, using anhydrous solvents and carefully controlled conditions is recommended for obtaining reproducible data.

While specific quantitative solubility data for this compound remains to be fully documented in the public domain, an understanding of the solubility of related phenylboronic acids provides a useful starting point for its application. For precise quantitative analysis, the dynamic method for solubility determination is a robust and reliable approach. The detailed protocol and workflow provided in this guide offer a comprehensive framework for researchers and scientists to accurately determine the solubility of this compound in various solvents, thereby facilitating its effective use in chemical synthesis and drug development.

References

An In-depth Technical Guide on the Stability and Storage of 3-Fluoro-5-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Fluoro-5-hydroxyphenylboronic acid, a key building block in medicinal chemistry and drug discovery. The information presented herein is intended to support researchers in ensuring the integrity and reactivity of this versatile reagent throughout its lifecycle in the laboratory.

Chemical Properties and Inherent Stability

This compound belongs to the class of arylboronic acids, which are generally stable, crystalline solids under ambient conditions. However, their stability can be influenced by several factors, including the nature of the substituents on the aromatic ring, as well as external environmental conditions. The presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group on the phenyl ring of the target molecule can impact its reactivity and stability profile.

Arylboronic acids are susceptible to several degradation pathways, with the most common being:

  • Protodeboronation: This is a process where the carbon-boron bond is cleaved, and the boronic acid group is replaced by a hydrogen atom. This reaction is often catalyzed by acid or base and can be accelerated by the presence of water.

  • Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of strong oxidizing agents or upon prolonged exposure to air. This can lead to the formation of phenols and other byproducts.

  • Dehydration: Like other boronic acids, this compound can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is typically reversible upon the addition of water.

Recommended Storage and Handling Conditions

To maintain the chemical integrity and ensure optimal performance in synthetic applications, the following storage and handling conditions are recommended for this compound.

ParameterRecommended ConditionRationale
Temperature 2-8 °CReduces the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Nitrogen, Argon)Minimizes exposure to oxygen and moisture, thereby preventing oxidation and hydrolysis. The compound is noted to be air and moisture sensitive.
Container Tightly sealed, opaque containerProtects from light and atmospheric moisture.
Environment Dry, well-ventilated areaPrevents absorption of moisture and ensures a safe handling environment.

Handling Precautions:

  • Handle in a fume hood to avoid inhalation of dust.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid contact with skin and eyes.

  • Prevent the generation of dust during handling.

  • Wash hands thoroughly after handling.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of forced degradation studies can be performed. These studies intentionally expose the compound to harsh conditions to identify potential degradation products and degradation pathways. The results are crucial for developing stability-indicating analytical methods.

This protocol outlines the conditions for subjecting this compound to various stress factors.

Objective: To generate potential degradation products and understand the degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Calibrated oven

  • Photostability chamber

  • pH meter

  • HPLC system with a UV detector

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the boronic acid in a solution of 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve a known amount of the boronic acid in a solution of 0.1 M NaOH. Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve a known amount of the boronic acid in a 3% solution of H₂O₂. Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Place the solid compound in a calibrated oven at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).

  • Photostability: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark.

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

This protocol provides a general framework for developing an HPLC method capable of separating the intact this compound from its potential degradation products.

Objective: To develop and validate an HPLC method that can accurately quantify the parent compound in the presence of its degradants.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution is typically required to separate compounds with different polarities. A common mobile phase system is a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 30°C.

  • Detection Wavelength: Determined by acquiring the UV spectrum of the parent compound and selecting the wavelength of maximum absorbance.

  • Injection Volume: Typically 10-20 µL.

Method Development and Validation:

  • Analyze the unstressed and stressed samples generated from the forced degradation study.

  • Optimize the mobile phase gradient to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

  • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Application in Drug Discovery: Suzuki-Miyaura Coupling

This compound is a valuable building block in drug discovery, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is fundamental for the synthesis of biaryl and heteroaryl structures, which are common motifs in many drug candidates, including kinase inhibitors and GPCR modulators.

Objective: To couple this compound with an aryl or heteroaryl halide to synthesize a target biaryl compound.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., a mixture of dioxane and water, or toluene and water)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • In a reaction vessel, combine the aryl/heteroaryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent to the reaction mixture.

  • Add the palladium catalyst (typically 1-5 mol%) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizations

Stability_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Method Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photostability Photo->HPLC Validation Method Validation HPLC->Validation Pathways Degradation Pathways HPLC->Pathways Data Quantitative Stability Data Validation->Data Start This compound Start->Acid Stress Conditions Start->Base Stress Conditions Start->Oxidation Stress Conditions Start->Thermal Stress Conditions Start->Photo Stress Conditions

Caption: Workflow for assessing the stability of this compound.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions BoronicAcid This compound Product Biaryl Product BoronicAcid->Product ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->Product Catalyst Pd(0) Catalyst Catalyst->Product catalysis Base Base Base->Product activation

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

The Dual Nature of Fluorine: An In-depth Technical Guide to the Electronic and Steric Effects in 3-Fluoro-5-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorine's incorporation into small molecules is a cornerstone of modern medicinal chemistry, prized for its ability to modulate physicochemical and pharmacological properties. 3-Fluoro-5-hydroxyphenylboronic acid stands as an exemplary scaffold, where the unique electronic and steric characteristics of fluorine profoundly influence the molecule's behavior. This technical guide provides a detailed examination of these effects, offering insights into the acidity, reactivity, and potential biological applications of this versatile building block. By synthesizing theoretical principles with practical data and experimental protocols, this document serves as a comprehensive resource for professionals leveraging fluorinated boronic acids in their research and development endeavors.

Introduction: The Strategic Role of Fluorine in Phenylboronic Acids

Phenylboronic acids are indispensable tools in organic synthesis and medicinal chemistry, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and their ability to form reversible covalent bonds with diols, a feature exploited in sensors and drug delivery systems.[1] The strategic placement of a fluorine atom onto the phenyl ring, as seen in this compound, imparts significant changes to the molecule's fundamental properties.

Fluorine is the most electronegative element, leading to strong electronic perturbations. Simultaneously, its van der Waals radius is only slightly larger than that of hydrogen, often allowing it to act as a "sterically conservative" hydrogen isostere. Understanding the interplay of these electronic and steric effects is critical for predicting molecular interactions and designing novel compounds with enhanced metabolic stability, binding affinity, and bioavailability.[2][3] This guide will dissect these effects within the specific context of the this compound structure.

Synthesis and Characterization

The primary route for synthesizing this compound often involves the demethylation of its methoxy precursor. This common and effective procedure highlights the practical accessibility of the target compound for research purposes.

Synthesis Workflow

The synthesis can be visualized as a straightforward chemical transformation.

G start 3-Fluoro-5-methoxyphenylboronic acid (Precursor) reagent Boron Tribromide (BBr3) in Dichloromethane (DCM) start->reagent 1. Dissolve reaction Demethylation Reaction (Stirred at 0°C to room temp) reagent->reaction 2. Add slowly workup Aqueous Workup & Extraction with Ethyl Acetate reaction->workup 3. Quench & Purify product This compound (Final Product) workup->product 4. Isolate

Caption: General workflow for the synthesis of this compound.

Analysis of Electronic Effects

The dominant electronic feature of fluorine is its powerful electron-withdrawing inductive effect (-I), which results from its high electronegativity. In this compound, the fluorine atom is positioned meta to the boronic acid group.

Impact on Acidity (pKa)

The Lewis acidity of the boronic acid moiety is a critical parameter governing its reactivity and its interaction with biological diols. The electron-withdrawing fluorine atom significantly influences this acidity.

  • Inductive Effect (-I): The fluorine atom pulls electron density away from the aromatic ring through the sigma bond network. This effect is distance-dependent but remains potent from the meta position.

  • Resonance Effect (+R): Fluorine also possesses lone pairs that can be donated to the pi-system, but this resonance effect is much weaker for fluorine compared to other halogens and is most influential from the ortho and para positions.

  • Meta-Position Influence: At the meta position, the inductive effect is the primary electronic influence on the boronic acid group. The resonance contribution is negligible.[4] This strong electron withdrawal destabilizes the neutral boronic acid and stabilizes its conjugate base (the boronate anion), thereby increasing the acidity and lowering the pKa value.

The diagram below illustrates the dominant electronic pull of the fluorine atom.

Caption: Dominant inductive effect of fluorine on the aromatic ring.

Quantitative Acidity Data

While a precise experimental pKa for this compound is not widely published, we can establish a strong estimate based on predictive models and comparative data. The introduction of the meta-fluoro group is expected to lower the pKa relative to the non-fluorinated analog, 3-hydroxyphenylboronic acid.

CompoundpKa (Boronic Acid)Data Type
Phenylboronic Acid~8.8Experimental
3-Hydroxyphenylboronic acid~8.6 (estimated)Inferred
This compound 7.23 ± 0.10 Predicted [5]

Table 1: Comparison of Boronic Acid pKa Values. The lower pKa of the fluorinated compound highlights the significant acidifying effect of the meta-fluoro substituent.

Analysis of Steric Effects

Steric effects relate to the size and shape of the molecule and how these factors influence its interactions. Fluorine is unique among halogens for its minimal steric bulk.

  • Van der Waals Radius: The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). This allows fluorine to be substituted for hydrogen with minimal steric perturbation, a key reason for its utility in creating bioisosteres in drug design.

  • Impact on Reactivity and Binding: In this compound, the fluorine atom at the meta position does not present significant steric hindrance to the boronic acid group. This allows the boronic acid to readily participate in reactions like Suzuki-Miyaura coupling or to interact with the active sites of enzymes without the steric clash that a larger group (like a chloro or bromo group) might introduce.

In the absence of specific crystallographic data for this molecule, a comparison of atomic radii provides a quantitative basis for this analysis.

AtomVan der Waals Radius (Å)Covalent Radius (Å)
Hydrogen (H)1.200.37
Fluorine (F) 1.47 0.71
Chlorine (Cl)1.750.99
Methyl group (-CH₃)~2.00-

Table 2: Comparative Atomic and Group Radii. Fluorine's size is much closer to hydrogen than to other common substituents, minimizing steric impact.

Applications in Drug Development and Synthesis

The combination of potent electronic effects and minimal steric bulk makes this compound a valuable building block.

Role as an Enzyme Inhibitor Scaffold

Boronic acids are well-established as reversible covalent inhibitors of serine proteases and other enzymes. The boron atom can accept a lone pair from a nucleophilic residue (like serine) in an enzyme's active site, forming a stable tetrahedral boronate adduct that mimics the transition state of the natural enzymatic reaction. The enhanced Lewis acidity conferred by the fluorine atom can increase the rate of this adduct formation, potentially leading to more potent inhibition.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Enzyme Enzyme + Serine-OH Adduct Reversible Tetrahedral Boronate Adduct (Transition-State Analog) Enzyme->Adduct Nucleophilic Attack Inhibitor Fluorinated Phenylboronic Acid (Lewis Acid) Inhibitor->Adduct Forms Covalent Bond Inhibition Enzyme Inhibition Adduct->Inhibition

Caption: General mechanism of boronic acid-based enzyme inhibition.

Utility in Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for Suzuki-Miyaura reactions, a powerful method for forming carbon-carbon bonds. The presence of the fluorine and hydroxyl groups can be leveraged to fine-tune the properties of the resulting biaryl products, which are common motifs in pharmaceuticals.

Experimental Protocols

Protocol: Synthesis via Demethylation

This protocol is adapted from established procedures for the demethylation of aryl methyl ethers.

  • Preparation: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 3-Fluoro-5-methoxyphenylboronic acid in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add a 1M solution of boron tribromide (BBr₃) in DCM (3.0 to 5.0 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-5 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the mixture back to 0°C and cautiously quench the reaction by the slow addition of methanol.

  • Workup: Concentrate the mixture under reduced pressure. Add water and adjust the pH to ~2 with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Protocol: Determination of pKa by UV-Vis Spectrophotometry

This protocol provides a general method for determining the pKa of a boronic acid.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning a range from approximately pH 5 to pH 10 (e.g., citrate-phosphate, borate, and phosphate buffers). Ensure all buffers have a constant ionic strength (e.g., 0.1 M, adjusted with KCl).

  • Stock Solution: Prepare a concentrated stock solution of this compound in a co-solvent like acetonitrile or methanol (e.g., 2.5 mM).

  • Sample Preparation: In a series of UV-transparent cuvettes or a 96-well UV plate, add a fixed volume of the boronic acid stock solution to a fixed volume of each buffer solution. The final concentration should be in the micromolar range.

  • Measurement: Record the UV-Vis absorbance spectrum (e.g., from 200-400 nm) for each sample.

  • Data Analysis: Identify a wavelength where the absorbance changes significantly between the protonated (trigonal) and deprotonated (tetrahedral boronate) species.

  • Calculation: Plot the absorbance at this wavelength against the pH of the buffer. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve is the pKa.[5][6]

Conclusion

The 3-fluoro substituent in this compound is not a passive spectator. Its powerful inductive electron-withdrawing effect, operating from the meta position, significantly increases the Lewis acidity of the boronic acid group, lowering its pKa and enhancing its potential for covalent interactions. Concurrently, its minimal steric footprint, comparable to that of hydrogen, ensures that this electronic modulation comes without a significant spatial penalty. This unique combination of properties makes this compound a highly valuable and versatile building block for medicinal chemists and synthetic researchers, enabling the rational design of enzyme inhibitors, molecular probes, and complex pharmaceutical intermediates.

References

The Synthesis of Substituted Phenylboronic Acids: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3][4][5] Their versatility extends to applications in medicinal chemistry, materials science, and as sensors for biological molecules.[6][7][8][9][10] This technical guide provides an in-depth review of the core synthetic methodologies for preparing these valuable compounds, presenting detailed experimental protocols and comparative data to aid researchers in selecting and implementing the most suitable methods for their specific needs.

Core Synthetic Strategies

The synthesis of substituted phenylboronic acids can be broadly categorized into two main approaches:

  • Formation of the Carbon-Boron Bond: These methods involve the introduction of a boronic acid or boronate ester group onto a pre-functionalized phenyl ring.

  • Modification of a Phenylboronic Acid Scaffold: In this approach, a parent phenylboronic acid is chemically modified to introduce or alter substituents on the aromatic ring.

This guide will focus on the most prevalent and synthetically useful methods within the first category, as they represent the primary routes to novel substituted phenylboronic acids.

Key Synthetic Methodologies

From Organometallic Reagents

The reaction of organometallic reagents, such as Grignard or organolithium compounds, with trialkyl borates is a classic and widely used method for the synthesis of arylboronic acids.[9][11][12][13]

General Reaction Scheme:

Ar-M + B(OR)₃ → Ar-B(OR)₂ + MOR Ar-B(OR)₂ + H₂O → Ar-B(OH)₂ + 2 ROH

Where:

  • Ar = Substituted Phenyl Group

  • M = MgX (Grignard) or Li (Organolithium)

  • R = Alkyl group (typically Methyl or Isopropyl)

This method is advantageous for its use of readily available starting materials. However, the strong nucleophilicity and basicity of the organometallic reagents can limit the functional group tolerance of the reaction.[14]

Logical Workflow for Synthesis via Organometallic Reagents:

G A Aryl Halide (Ar-X) C Grignard (Ar-MgX) or Organolithium (Ar-Li) Reagent A->C Formation of Organometallic B Magnesium (Mg) or Alkyllithium (RLi) B->C E Arylboronate Ester (Ar-B(OR)₂) C->E Borylation D Trialkyl Borate (B(OR)₃) D->E G Substituted Phenylboronic Acid (Ar-B(OH)₂) E->G Hydrolysis F Aqueous Workup (Hydrolysis) F->G

Caption: Synthesis of Phenylboronic Acids via Organometallic Reagents.

Transition Metal-Catalyzed Cross-Coupling Reactions

The development of transition metal-catalyzed reactions, particularly those utilizing palladium, has revolutionized the synthesis of arylboronic acids. The Miyaura borylation reaction is a prominent example, involving the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent.

General Reaction Scheme:

Ar-X + B₂(pin)₂ → Ar-B(pin) + X-B(pin)

Where:

  • Ar = Substituted Phenyl Group

  • X = Halide (I, Br, Cl) or Triflate (OTf)

  • B₂(pin)₂ = Bis(pinacolato)diboron

This method offers excellent functional group tolerance and allows for the synthesis of a wide array of substituted phenylboronic acids.[15]

Experimental Workflow for Miyaura Borylation:

G A Aryl Halide/Triflate F Reaction Mixture A->F B Bis(pinacolato)diboron B->F C Palladium Catalyst (e.g., Pd(dppf)Cl₂) C->F D Base (e.g., KOAc) D->F E Solvent (e.g., Dioxane, Toluene) E->F G Heating (e.g., 80-100 °C) F->G H Workup and Purification (e.g., Column Chromatography) G->H I Arylboronate Ester H->I J Hydrolysis (optional) I->J K Arylboronic Acid J->K

Caption: Typical Experimental Workflow for Miyaura Borylation.

Iridium-Catalyzed C-H Borylation of Arenes

A more recent and powerful strategy involves the direct borylation of aromatic C-H bonds, catalyzed by iridium complexes.[16][17][18] This method is highly attractive from a synthetic efficiency standpoint as it avoids the pre-functionalization of the aromatic ring with a halide or triflate.

General Reaction Scheme:

Ar-H + B₂(pin)₂ → Ar-B(pin) + H-B(pin)

Where:

  • Ar-H = Substituted Arene

  • B₂(pin)₂ = Bis(pinacolato)diboron

The regioselectivity of this reaction is often governed by steric factors, with borylation occurring at the least hindered C-H bond.[16]

Catalytic Cycle for Iridium-Catalyzed C-H Borylation:

G A [Ir]Ln B Ir(Bpin)Ln A->B Oxidative Addition of H-Bpin C Ir₂(Ar)(Bpin)Ln B->C C-H Activation D Ir(Bpin)Ln C->D Reductive Elimination of H₂ D->A Reductive Elimination of Ar-Bpin

Caption: Simplified Catalytic Cycle for Ir-Catalyzed C-H Borylation.

Comparative Data of Synthetic Methods

MethodStarting MaterialKey ReagentsAdvantagesDisadvantagesTypical Yields
Grignard/Organolithium Aryl HalidesMg or R-Li, B(OR)₃Inexpensive, simpleLimited functional group tolerance, requires anhydrous conditions50-80%[12]
Miyaura Borylation Aryl Halides/TriflatesB₂(pin)₂, Pd catalyst, BaseExcellent functional group tolerance, mild conditionsCost of Pd catalyst and ligands70-95%[15]
Ir-Catalyzed C-H Borylation ArenesB₂(pin)₂, Ir catalystHigh atom economy, direct functionalizationRegioselectivity can be an issue, cost of Ir catalyst60-90%[11]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-cyanophenylboronic acid via Grignard Reaction (Adapted from literature procedures[14])

  • Grignard Reagent Formation: To a flame-dried flask containing magnesium turnings (1.2 eq) under an inert atmosphere, a solution of 4-bromobenzonitrile (1.0 eq) in anhydrous THF is added dropwise. The reaction is initiated with gentle heating and then maintained at reflux until the magnesium is consumed.

  • Borylation: The Grignard solution is cooled to -78 °C and transferred via cannula to a solution of triisopropyl borate (1.5 eq) in anhydrous THF at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to afford 4-cyanophenylboronic acid.

Protocol 2: Synthesis of 3-tolylboronic acid pinacol ester via Miyaura Borylation (Adapted from literature procedures[15])

  • Reaction Setup: To a Schlenk flask are added 3-bromotoluene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq). The flask is evacuated and backfilled with argon three times.

  • Reaction: Anhydrous 1,4-dioxane is added, and the reaction mixture is heated to 80 °C for 12 hours.

  • Workup: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 3-tolylboronic acid pinacol ester.

Protocol 3: Synthesis of 1,3,5-trimethylphenylboronic acid pinacol ester via Ir-Catalyzed C-H Borylation (Adapted from literature procedures[11])

  • Reaction Setup: In a glovebox, a vial is charged with [Ir(COD)OMe]₂ (0.015 eq), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 0.03 eq), and bis(pinacolato)diboron (1.5 eq). Mesitylene (1.0 eq) and cyclohexane as the solvent are added.

  • Reaction: The vial is sealed and heated at 80 °C for 16 hours.

  • Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to give the 1,3,5-trimethylphenylboronic acid pinacol ester.

Conclusion

The synthesis of substituted phenylboronic acids is a mature field with a diverse toolbox of reliable and efficient methods. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, functional group compatibility, cost, and scalability. The classic organometallic routes remain valuable for their simplicity and low cost, while the modern transition metal-catalyzed methods, particularly Miyaura borylation and Ir-catalyzed C-H borylation, offer superior functional group tolerance and synthetic efficiency. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize a wide range of substituted phenylboronic acids for their research and development endeavors.

References

safety and handling precautions for 3-Fluoro-5-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 3-Fluoro-5-hydroxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. While compiled with diligence, no specific SDS for this compound was located. Therefore, this guide incorporates data from closely related phenylboronic acid derivatives. All personnel handling this chemical must be adequately trained and should consult the manufacturer's specific safety information.

Introduction

This compound (CAS No. 871329-82-7) is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1] Its unique substitution pattern offers opportunities for creating complex molecules. However, like other boronic acids, it presents potential hazards that necessitate careful handling and adherence to strict safety protocols to ensure the well-being of laboratory personnel. This guide provides a detailed overview of the known safety information, handling precautions, and emergency procedures.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to be classified as follows:

  • Acute Oral Toxicity: Category 4 - Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 - Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Category 2A - Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Physical and Chemical Properties

Limited data is available for this compound. The following table summarizes the available information.

PropertyValueSource
CAS Number 871329-82-7[1]
Molecular Formula C₆H₆BFO₃[1]
Molecular Weight 155.92 g/mol
Appearance White to off-white solid/powder
Melting Point 54-62 °C
Boiling Point 380.0 ± 52.0 °C (Predicted)
Density 1.42 g/cm³
Solubility Slightly soluble in water.

Toxicological Information

No specific toxicological studies for this compound have been identified. The information below is based on general data for phenylboronic acids.

Route of ExposureEffect
Oral Harmful if swallowed.
Inhalation May cause respiratory tract irritation.
Skin Causes skin irritation.
Eyes Causes serious eye irritation.

Carcinogenicity: No components of similar products are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.

Experimental Protocols: Safe Handling and Emergency Procedures

5.1. Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

5.2. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles with side shields or a face shield.

  • Skin Protection:

    • Wear a lab coat.

    • Use compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.

  • Respiratory Protection: If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.

5.3. Handling Procedures

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

5.4. First Aid Measures

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

5.5. Spill and Disposal Procedures

  • Spill:

    • Evacuate personnel from the area.

    • Wear appropriate PPE.

    • Avoid generating dust.

    • Carefully sweep up the spilled material and place it into a suitable, labeled container for disposal.

    • Clean the spill area with a damp cloth.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Visualization of Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS and Lab Procedures B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Fume Hood is Operational B->C D Weigh Compound in Fume Hood C->D E Perform Experiment D->E F Tightly Seal Container After Use E->F J Spill Occurs E->J K Exposure Occurs E->K G Decontaminate Work Area F->G H Dispose of Waste in Labeled Containers G->H I Remove PPE and Wash Hands H->I L Evacuate and Secure Area J->L M Follow First Aid Procedures K->M N Clean Spill with Appropriate Kit L->N O Seek Medical Attention M->O

Caption: Workflow for the safe handling of this compound.

Conclusion

This compound is a compound with significant potential in research and development. However, it is crucial to handle it with the appropriate precautions due to its potential hazards. By following the guidelines outlined in this document, researchers can minimize risks and ensure a safe laboratory environment. Always prioritize safety and consult the most up-to-date information from the supplier before use.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Fluoro-5-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Fluoro-5-hydroxyphenylboronic acid with various aryl halides. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the advantageous properties conferred by the fluorine and hydroxyl moieties. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base.[2]

This compound is a valuable reagent that allows for the introduction of a fluorinated phenol moiety into a target molecule. The electron-withdrawing nature of the fluorine atom and the hydrogen-bonding capability of the hydroxyl group can significantly influence the biological activity and physicochemical properties of the resulting compounds.

While specific documented protocols for this compound are not extensively available in the literature, this guide provides a robust, adaptable protocol based on established procedures for structurally similar fluorinated and hydroxylated phenylboronic acids.

Data Presentation: Reaction Parameters and Expected Outcomes

The success of a Suzuki-Miyaura coupling is dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes typical conditions and reported yields for the coupling of various substituted phenylboronic acids with aryl halides, providing a reference for optimizing the reaction with this compound.

Aryl Halide PartnerBoronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
4-BromoacetophenonePhenylboronic acidPd(OAc)₂ (1)-K₂CO₃ (2)DMF/H₂O703>95
4-Chloroanisole2,5-Difluorophenylboronic acidXPhos Palladacycle G2 (2)XPhos (4)K₃PO₄ (2)THF/H₂ORT0.595
Aryl Bromide4-Hydroxyphenylboronic acidPd(OAc)₂ (10)dppf (30)K₂CO₃ (5)THF6720Not specified
Aryl ChloridePhenylboronic acidPd-NHC Complex (2-3)-K₂CO₃ (2)Toluene or DMF/H₂O100-1102-2480-98
3-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterPalladacycle (2.1)PCy₃ (4.2)K₂CO₃ (3)THF/H₂O1100.1735

Experimental Protocols

The following is a generalized protocol for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol should be optimized for specific substrates and desired outcomes. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • This compound

  • Aryl bromide

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)[3]

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.02-0.05 mmol, 2-5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) to the flask via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.

Mandatory Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Aryl Halide, Boronic Acid, & Base flask Add to Dry Flask reagents->flask inert Establish Inert Atmosphere flask->inert catalyst Add Palladium Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up & Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition PdII_R_Ar R-Pd(II)Ln-Ar' PdII_RX->PdII_R_Ar Transmetalation PdII_R_Ar->Pd0 Reductive Elimination Product R-Ar' (Biaryl Product) PdII_R_Ar->Product RX R-X (Aryl Halide) ArBOH2 Ar'B(OH)₂ (Boronic Acid) + Base

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols: 3-Fluoro-5-hydroxyphenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-hydroxyphenylboronic acid is a versatile and valuable building block in modern medicinal chemistry. Its unique trifunctional nature, featuring a boronic acid, a fluorine atom, and a hydroxyl group, provides medicinal chemists with a powerful tool for the synthesis of complex molecules with diverse biological activities. The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds to create biaryl structures. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The hydroxyl group offers a site for further functionalization or can act as a key hydrogen bond donor in interactions with biological targets.

These application notes provide an overview of the use of this compound in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and immunology. Detailed protocols for Suzuki-Miyaura coupling and representative biological data are presented to guide researchers in leveraging this reagent for drug discovery programs.

Key Application: Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies that modulate the activity of protein kinases, enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders. The biaryl scaffold is a common feature in many kinase inhibitors, often serving to occupy the ATP-binding site of the enzyme. This compound is an ideal reagent for introducing a substituted phenyl ring to construct these critical biaryl motifs.

Rationale for Use in Kinase Inhibitor Synthesis:
  • Biaryl Core Construction: The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds. This reaction is highly efficient and tolerates a wide range of functional groups, making it a preferred method in medicinal chemistry.

  • Fluorine Substitution: The presence of a fluorine atom can significantly improve the pharmacokinetic and pharmacodynamic properties of a drug molecule. It can block metabolic attack, increase lipophilicity to enhance cell permeability, and modulate the pKa of nearby functional groups to improve binding affinity.

  • Hydroxyl Group Interaction: The hydroxyl group can act as a crucial hydrogen bond donor, forming key interactions with amino acid residues in the kinase active site. This can lead to increased potency and selectivity of the inhibitor. It also provides a handle for further chemical modification to explore structure-activity relationships (SAR).

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Reaction conditions may need to be optimized for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent system (e.g., a 3:1 to 5:1 mixture of organic solvent to water).

  • Add the palladium catalyst (0.01-0.05 equiv) to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Halide + This compound + Base Solvent Degassed Solvent Reactants->Solvent Add Catalyst Palladium Catalyst Solvent->Catalyst Add Heating Heat and Stir (80-110 °C) Catalyst->Heating Extraction Extraction Heating->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Product Pure Biaryl Product Purification->Product ROCK_Signaling_Pathway RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated Myosin Light Chain (pMLC) ROCK->pMLC Phosphorylates Contraction Actin-Myosin Contraction pMLC->Contraction Inhibitor ROCK Inhibitor (e.g., 4-(3-Fluoro-5-hydroxyphenyl)- N-(pyridin-4-yl)benzamide) Inhibitor->ROCK Inhibits

Application Notes and Protocols: 3-Fluoro-5-hydroxyphenylboronic Acid as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-hydroxyphenylboronic acid is a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including a fluorine atom, a hydroxyl group, and a boronic acid moiety, make it an attractive starting material for the synthesis of a diverse range of bioactive molecules. The fluorine substitution can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compound. The hydroxyl group provides a key interaction point for binding to biological targets, while the boronic acid functionality is amenable to a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent enzyme inhibitors, with a specific focus on Activated Cdc42-associated kinase 1 (ACK1) inhibitors.

Application: Synthesis of ACK1 Kinase Inhibitors

Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical therapeutic target in oncology.[1][2] Aberrant activation of ACK1 is implicated in the progression of various cancers, including prostate, breast, and lung cancer.[2][3] Therefore, the development of selective ACK1 inhibitors is a promising strategy for cancer therapy.

This compound has been successfully utilized as a key building block in the synthesis of potent ACK1 inhibitors. A notable example is the development of a series of substituted pyrimidine-based inhibitors, including the highly potent compound (R)-9b .[1][2]

Quantitative Data Summary

The following table summarizes the in vitro and in vivo activity of the ACK1 inhibitor (R)-9b, synthesized using this compound.

CompoundTargetIn Vitro IC50 (nM)In Vivo IC50 (µM) in human cancer cell lines
(R)-9b ACK156< 2

Table 1: Biological activity of ACK1 inhibitor (R)-9b.[1][2]

Experimental Protocols

General Suzuki-Miyaura Cross-Coupling Protocol

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biaryl compounds and is the primary method for incorporating the 3-fluoro-5-hydroxyphenyl moiety into target molecules.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow A Aryl/Heteroaryl Halide F Reaction Mixture A->F B This compound B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3, Cs2CO3) D->F E Solvent (e.g., Dioxane/H2O) E->F G Heating (e.g., 80-100 °C) F->G H Work-up & Purification G->H I Coupled Product H->I

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl or heteroaryl halide (e.g., 2,4-dichloro-5-fluoropyrimidine)

  • This compound

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate, Cesium carbonate)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, Dimethoxyethane)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add the aryl or heteroaryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent and degassed water.

  • Add the palladium catalyst (0.05-0.1 eq) to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Synthesis of ACK1 Inhibitor (R)-9b

The synthesis of (R)-9b involves a multi-step process, with a key Suzuki coupling reaction to introduce the 3-fluoro-5-hydroxyphenyl moiety.

Synthetic Scheme for (R)-9b:

Synthesis_R9b cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Nucleophilic Substitution A 2,4-Dichloro-5-fluoropyrimidine C Intermediate 1 A->C Pd(PPh3)4, K2CO3 Dioxane/H2O, 80°C B This compound B->C D Intermediate 1 F (R)-9b D->F DIPEA, n-BuOH, 120°C E (R)-3-aminopiperidine derivative E->F

Synthetic route for the ACK1 inhibitor (R)-9b.

Detailed Protocol for the Synthesis of Intermediate 1 (Suzuki Coupling):

  • To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 g, 6.0 mmol) in a 3:1 mixture of 1,4-dioxane and water (20 mL) was added this compound (1.1 g, 7.2 mmol) and potassium carbonate (2.5 g, 18.0 mmol).

  • The mixture was degassed with argon for 15 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol) was added, and the reaction mixture was heated to 80 °C for 12 hours under an argon atmosphere.

  • After cooling to room temperature, the mixture was diluted with ethyl acetate (50 mL) and washed with water (2 x 20 mL) and brine (20 mL).

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product was purified by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield 2-chloro-5-fluoro-4-(3-fluoro-5-hydroxyphenyl)pyrimidine (Intermediate 1).

Detailed Protocol for the Synthesis of (R)-9b (Nucleophilic Substitution):

  • To a solution of Intermediate 1 (500 mg, 2.0 mmol) in n-butanol (10 mL) was added (R)-tert-butyl 3-aminopiperidine-1-carboxylate (480 mg, 2.4 mmol) and N,N-diisopropylethylamine (DIPEA) (0.7 mL, 4.0 mmol).

  • The reaction mixture was heated to 120 °C for 16 hours.

  • The solvent was removed under reduced pressure, and the residue was dissolved in ethyl acetate (30 mL).

  • The organic solution was washed with saturated sodium bicarbonate solution (15 mL) and brine (15 mL), dried over anhydrous sodium sulfate, and concentrated.

  • The crude product was purified by column chromatography to afford the Boc-protected precursor.

  • The Boc-protected precursor was dissolved in a 4 M solution of HCl in 1,4-dioxane (10 mL) and stirred at room temperature for 2 hours.

  • The solvent was evaporated to dryness to yield (R)-9b as its hydrochloride salt.

Biological Evaluation Protocols

In Vitro Kinase Inhibition Assay (³³P HotSpot Assay)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.

Workflow for the ³³P HotSpot Assay:

Kinase_Assay_Workflow A Prepare reaction mix: - Kinase (ACK1) - Substrate (e.g., Poly(Glu,Tyr)) - ATP (with [γ-³³P]ATP) B Add test compound (e.g., (R)-9b) at various concentrations A->B C Incubate at 30°C B->C D Stop reaction (e.g., add phosphoric acid) C->D E Spot onto filtermat D->E F Wash filtermat to remove unincorporated ³³P E->F G Scintillation counting F->G H Calculate % inhibition and determine IC50 G->H

Workflow for determining in vitro kinase inhibition.

Procedure:

  • Kinase reactions are performed in a final volume of 25 µL containing kinase buffer, 10 µM ATP, 0.25 µCi [γ-³³P]ATP, the substrate peptide, the ACK1 enzyme, and the test compound.

  • The reaction is initiated by the addition of the ATP mixture.

  • The reaction mixture is incubated for a specific time (e.g., 2 hours) at 30 °C.

  • The reaction is stopped by the addition of phosphoric acid.

  • A portion of the reaction mixture is transferred to a filtermat.

  • The filtermat is washed to remove unincorporated [γ-³³P]ATP.

  • The amount of incorporated ³³P is determined by scintillation counting.

  • The percent inhibition is calculated relative to a control reaction without the inhibitor.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway

ACK1 is involved in multiple signaling pathways that are crucial for cell growth, survival, and migration. A key pathway regulated by ACK1 is the PI3K/AKT signaling cascade.

Diagram of the ACK1-AKT Signaling Pathway:

ACK1_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) ACK1 ACK1 RTK->ACK1 Activation AKT AKT ACK1->AKT Phosphorylation (Tyr176) & Activation Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival AKT->Survival Migration Cell Migration AKT->Migration Inhibitor (R)-9b Inhibitor->ACK1 Inhibition

Simplified ACK1 signaling pathway leading to cell proliferation and survival.

Pathway Description:

Upon activation by upstream signals, such as receptor tyrosine kinases (RTKs), ACK1 phosphorylates and activates key downstream effectors. One of the most critical substrates of ACK1 is the serine/threonine kinase AKT.[3] ACK1-mediated phosphorylation of AKT at tyrosine 176 leads to its activation, which in turn promotes cell proliferation, survival, and migration.[3] The inhibitor (R)-9b, by directly targeting ACK1, blocks this signaling cascade, thereby exerting its anti-cancer effects.

Conclusion

This compound is a highly valuable building block for the synthesis of bioactive molecules, particularly enzyme inhibitors for therapeutic applications. The provided protocols for Suzuki-Miyaura coupling and the synthesis of the potent ACK1 inhibitor (R)-9b demonstrate its utility in modern drug discovery. The ability to readily incorporate the 3-fluoro-5-hydroxyphenyl motif allows for the generation of compounds with improved pharmacological profiles, highlighting the importance of this reagent in the development of novel targeted therapies.

References

Application Notes and Protocols: Copper-Mediated Fluorination of 3-Fluoro-5-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. Fluorine substitution can significantly impact a molecule's metabolic stability, lipophilicity, binding affinity, and pKa. Copper-mediated fluorination of arylboronic acids has emerged as a valuable and versatile method for the synthesis of fluoroarenes, offering a practical alternative to traditional methods. This document provides detailed application notes and a protocol for the copper-mediated fluorination of 3-fluoro-5-hydroxyphenylboronic acid, a transformation that yields difluorinated phenolic compounds, which are valuable building blocks in the development of novel therapeutics.

Applications in Drug Discovery and Development

The product of the copper-mediated fluorination of this compound, a difluorinated phenol derivative, holds significant potential in various areas of drug discovery and development:

  • Metabolic Stability: The introduction of a second fluorine atom can block potential sites of metabolism, thereby increasing the in vivo half-life of a drug candidate.

  • Enhanced Binding Affinity: The highly electronegative fluorine atoms can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to improved potency and selectivity.

  • Fine-tuning Physicochemical Properties: The presence of two fluorine atoms can modulate the acidity of the phenolic hydroxyl group and alter the overall lipophilicity of the molecule, which can be crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

  • Bioisosteric Replacement: The difluorophenol motif can serve as a bioisostere for other functional groups, such as a carboxylic acid, allowing for the design of novel analogs with improved pharmacological profiles.

  • Building Blocks for Complex Molecules: Difluorinated phenolic compounds are valuable intermediates for the synthesis of more complex molecules, including enzyme inhibitors and receptor modulators, which are being investigated for the treatment of a wide range of diseases, including cancer and neurological disorders.

Reaction Principle and Mechanism

The copper-mediated fluorination of arylboronic acids is believed to proceed through a mechanism involving a high-valent copper-fluoride intermediate. The generally accepted pathway involves the following key steps:

  • Oxidation of Copper(I) to Copper(III): A copper(I) salt is oxidized by an electrophilic fluorine source to a copper(III) species.

  • Transmetalation: The aryl group from the boronic acid is transferred to the copper(III) center.

  • Reductive Elimination: The aryl fluoride product is formed through reductive elimination from the aryl-copper(III)-fluoride intermediate, regenerating a copper(I) species that can re-enter the catalytic cycle.

dot

Reaction_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants CuI Cu(I) CuIII Cu(III)-F CuI->CuIII Oxidation (F+ source) ArylCuIII Aryl-Cu(III)-F CuIII->ArylCuIII Transmetalation (ArB(OH)2) ArylCuIII->CuI Reductive Elimination Product 1,3-Difluoro-5-hydroxybenzene ArylCuIII->Product ArBOH2 This compound ArBOH2->ArylCuIII F_source Electrophilic Fluorinating Agent F_source->CuIII

Caption: Proposed catalytic cycle for the copper-mediated fluorination of arylboronic acids.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific experimental setups and scales.

Materials:

  • This compound

  • Copper(I) trifluoromethanesulfonate toluene complex (Cu(OTf)) or Copper(I) iodide (CuI)

  • N-Fluoro-2,4,6-trimethylpyridinium triflate (Selectfluor™) or other suitable electrophilic fluorinating agent

  • Pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Septa and needles

  • Standard laboratory glassware for workup and purification

Safety Precautions:

  • Copper salts and electrophilic fluorinating agents should be handled with care in a well-ventilated fume hood. [1][2][3]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. [1][2][3]

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

  • Pyridine is a flammable and toxic liquid; handle with caution.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), copper(I) salt (e.g., Cu(OTf), 1.2 equiv), and the electrophilic fluorinating agent (e.g., Selectfluor™, 1.5 equiv).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous DMF (to achieve a concentration of ~0.1 M of the boronic acid) and pyridine (2.5 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion of the reaction, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired difluorinated phenol product.

dot

Experimental_Workflow start Start setup Reaction Setup: - this compound - Copper(I) salt - Fluorinating agent start->setup addition Add Anhydrous DMF and Pyridine under Inert Atmosphere setup->addition reaction Stir at Desired Temperature (Monitor by TLC/LC-MS) addition->reaction workup Aqueous Workup: - Dilute with EtOAc - Wash with NaHCO3 and Brine reaction->workup purification Purification: - Dry over MgSO4 - Concentrate - Flash Chromatography workup->purification end End (Isolated Product) purification->end

Caption: General experimental workflow for the copper-mediated fluorination.

Data Presentation

The following table summarizes representative yields for the copper-mediated fluorination of various substituted arylboronic acids and esters, providing an indication of the expected efficiency for the fluorination of this compound. The substrate of interest contains both an electron-withdrawing group (-F) and an electron-donating group (-OH).

EntrySubstrateProductYield (%)Reference
14-Methoxyphenylboronic acid pinacol ester4-Fluoroanisole85[4]
24-(Trifluoromethyl)phenylboronic acid pinacol ester1-Fluoro-4-(trifluoromethyl)benzene78[4]
34-Hydroxyphenylboronic acid4-Fluorophenol45[5]
43-Nitrophenylboronic acid pinacol ester1-Fluoro-3-nitrobenzene65[4]
52-Fluorophenylboronic acid pinacol ester1,2-Difluorobenzene73[4]
64-Acetylphenylboronic acid4-Fluoroacetophenone61[5]

Note: Yields are highly dependent on the specific reaction conditions, including the choice of copper salt, fluorinating agent, solvent, temperature, and reaction time. The provided data should be considered as a general guide.

Conclusion

Copper-mediated fluorination of this compound offers a direct and efficient route to valuable difluorinated phenolic compounds. This methodology is of significant interest to researchers in drug discovery and development due to the favorable impact of fluorine substitution on the pharmacological properties of bioactive molecules. The provided protocol and application notes serve as a comprehensive resource for scientists seeking to utilize this powerful transformation in their research endeavors. Careful optimization of the reaction conditions is recommended to achieve the best results for this specific substrate.

References

Application Notes and Protocols for Catalytic Amidation Involving 3-Fluoro-5-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 3-Fluoro-5-hydroxyphenylboronic acid in catalytic amidation reactions. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development who are seeking efficient and mild methods for amide bond formation.

Introduction

Amide bonds are fundamental linkages in a vast array of biologically active molecules, including peptides, proteins, and pharmaceuticals. Traditional methods for amide synthesis often rely on stoichiometric activating agents, which can lead to significant waste generation. Catalytic direct amidation, using a catalyst to facilitate the condensation of a carboxylic acid and an amine with the removal of water, represents a more atom-economical and environmentally benign approach.

Boronic acids have emerged as a versatile class of catalysts for direct amidation. This document focuses on the potential application of this compound as a catalyst in such reactions. The presence of both an electron-withdrawing fluorine atom and an electron-donating hydroxyl group on the phenyl ring is anticipated to modulate the Lewis acidity and catalytic activity of the boronic acid.

Catalytic Role of Substituted Phenylboronic Acids

The catalytic activity of arylboronic acids in amidation is influenced by the electronic nature of the substituents on the aromatic ring. While initial hypotheses suggested that electron-deficient arylboronic acids would be more effective catalysts, studies on ortho-iodoarylboronic acids have shown that electron-donating substituents can enhance catalytic activity. For instance, 5-methoxy-2-iodophenylboronic acid was found to be a more active catalyst than its non-methoxylated counterpart.[1][2][3] This has been attributed to the role of the substituent in the catalytic cycle.

The presence of a hydroxyl group, as in 2-hydroxyphenylboronic acid, has been shown to effectively catalyze the amidation of aromatic carboxylic acids.[4] The fluoro substituent, being electron-withdrawing, is expected to increase the Lewis acidity of the boron center. The interplay of the fluoro and hydroxyl groups in this compound makes it an interesting candidate for catalytic amidation, though specific performance data is not yet extensively documented.

Proposed Catalytic Cycle

The precise mechanism of boronic acid-catalyzed amidation is still a subject of investigation, with evidence suggesting that it may not proceed through a simple monomeric acyloxyboron intermediate.[5][6] A plausible catalytic cycle is depicted below, highlighting the key proposed intermediates.

Catalytic Cycle cluster_cycle Catalytic Cycle Catalyst ArB(OH)₂ Acyloxyboronic_Acid ArB(OCOR¹)OH Catalyst->Acyloxyboronic_Acid + R¹COOH - H₂O Carboxylic_Acid R¹COOH Tetrahedral_Intermediate [ArB(OCOR¹)(NH₂R²)OH]⁻ Acyloxyboronic_Acid->Tetrahedral_Intermediate + R²NH₂ Amine R²NH₂ Tetrahedral_Intermediate->Catalyst - R¹CONHR² Amide R¹CONHR² Tetrahedral_Intermediate->Amide Water H₂O Tetrahedral_Intermediate->Water

Figure 1: Proposed catalytic cycle for boronic acid-catalyzed amidation.

Experimental Protocols

The following are generalized protocols for catalytic amidation using an arylboronic acid catalyst. These should be adapted and optimized for specific substrates when using this compound.

Protocol 1: General Procedure for Catalytic Amidation

This protocol is a starting point for the direct amidation of a carboxylic acid and an amine using this compound as the catalyst.

Materials:

  • Carboxylic acid (1.0 mmol, 1.0 equiv)

  • Amine (1.0 mmol, 1.0 equiv)

  • This compound (0.05 mmol, 5 mol%)

  • Activated molecular sieves (4 Å, 250 mg)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid, amine, this compound, and activated molecular sieves.

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • After completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the molecular sieves, washing the sieves with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Data Presentation

The following table provides a template for summarizing the results of catalytic amidation reactions.

EntryCarboxylic AcidAmineCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Benzoic AcidBenzylamine5Toluene11024Expected High
2Phenylacetic AcidAniline5Toluene11024Expected Moderate
3Adipic Acid1-Hexylamine5Toluene11024Expected High

Note: The expected yields are based on general trends in boronic acid-catalyzed amidations and will require experimental verification for this compound.

Experimental Workflow

The general workflow for setting up and analyzing a catalytic amidation reaction is illustrated in the following diagram.

Experimental Workflow Start Reaction Setup Reagents Combine Carboxylic Acid, Amine, Catalyst, and Molecular Sieves in Solvent Start->Reagents Reaction Heat to Reflux (12-24 h) Reagents->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool, Filter, and Concentrate Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis End Pure Amide Analysis->End

Figure 2: General experimental workflow for catalytic amidation.

Conclusion

This compound is a promising candidate for the catalytic direct amidation of carboxylic acids and amines. The electronic properties of the fluoro and hydroxyl substituents are expected to influence its catalytic efficacy. The provided protocols and workflows serve as a valuable starting point for researchers to explore the utility of this catalyst in the synthesis of a diverse range of amides. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum efficiency.

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 3-Fluoro-5-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the hydroxyl group in 3-fluoro-5-hydroxyphenylboronic acid. This compound is a valuable building block in medicinal chemistry and drug discovery, and derivatization of its hydroxyl group allows for the synthesis of a diverse range of molecules with potential therapeutic applications. The following sections detail common derivatization strategies, including O-alkylation and O-esterification, complete with experimental procedures, quantitative data, and visual representations of the workflows.

Introduction

This compound is a bifunctional molecule containing both a boronic acid and a hydroxyl group. The hydroxyl group is a reactive handle that can be readily modified to introduce various functionalities, thereby altering the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. Common derivatization strategies for hydroxyl groups include their conversion to ethers or esters.[1] These modifications are crucial for structure-activity relationship (SAR) studies in drug development.

Derivatization Strategies

The primary methods for derivatizing the hydroxyl group of this compound are O-alkylation (ether formation) and O-esterification (ester formation).

  • O-Alkylation (Williamson Ether Synthesis): This method involves the reaction of the phenoxide ion, generated by deprotonating the hydroxyl group with a base, with an alkyl halide.[2][3][4][5] This versatile reaction allows for the introduction of a wide variety of alkyl and arylalkyl groups.

  • O-Esterification: This involves the reaction of the hydroxyl group with a carboxylic acid or its derivative (e.g., acyl chloride or anhydride).[6][7] Esterification can be used to introduce a range of acyl groups, which can serve as prodrug moieties or modulate the biological activity of the parent molecule.

It is often advantageous to protect the boronic acid moiety as a pinacol ester before performing reactions on the hydroxyl group. This prevents unwanted side reactions and can improve solubility in organic solvents. The pinacol ester can be deprotected under mild acidic conditions after the desired modification of the hydroxyl group is complete.[2][8][9]

Experimental Protocols

Protocol 1: O-Alkylation via Williamson Ether Synthesis (General Procedure)

This protocol describes a general method for the O-alkylation of this compound pinacol ester.

Reaction Scheme:

O_Alkylation reactant1 This compound pinacol ester reagents Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., DMF, Acetonitrile) reactant1->reagents reactant2 Alkyl Halide (R-X) reactant2->reagents product 3-Fluoro-5-alkoxyphenylboronic acid pinacol ester reagents->product Heat

Figure 1: General workflow for O-alkylation.

Materials:

  • This compound pinacol ester

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound pinacol ester (1.0 eq) in DMF or acetonitrile, add the alkyl halide (1.1 - 1.5 eq) and a base such as potassium carbonate or cesium carbonate (2.0 - 3.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-fluoro-5-alkoxyphenylboronic acid pinacol ester.

Quantitative Data (Representative Examples):

Alkylating AgentBaseSolventTime (h)Yield (%)
Benzyl bromideK₂CO₃DMF12~85
Ethyl iodideCs₂CO₃Acetonitrile18~75

Note: Yields are approximate and can vary based on specific reaction conditions and purification efficiency.

Protocol 2: O-Esterification using Acid Anhydride (General Procedure)

This protocol provides a general method for the O-esterification of this compound pinacol ester.

Reaction Scheme:

O_Esterification reactant1 This compound pinacol ester reagents Base (e.g., Pyridine, DMAP) Solvent (e.g., DCM, THF) reactant1->reagents reactant2 Acid Anhydride ((RCO)2O) reactant2->reagents product 3-Fluoro-5-acyloxyphenylboronic acid pinacol ester reagents->product

Figure 2: General workflow for O-esterification.

Materials:

  • This compound pinacol ester

  • Acid anhydride (e.g., acetic anhydride, benzoic anhydride)

  • Pyridine or 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound pinacol ester (1.0 eq) in DCM or THF.

  • Add pyridine (2.0 eq) or a catalytic amount of DMAP (0.1 eq) followed by the acid anhydride (1.2 - 1.5 eq).

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired 3-fluoro-5-acyloxyphenylboronic acid pinacol ester.

Quantitative Data (Representative Examples):

Acid AnhydrideBaseSolventTime (h)Yield (%)
Acetic anhydridePyridineDCM4~90
Benzoic anhydrideDMAPTHF8~80

Note: Yields are approximate and can vary based on specific reaction conditions and purification efficiency.

Deprotection of the Boronic Acid Pinacol Ester

If the final desired product is the free boronic acid, the pinacol protecting group can be removed.

Reaction Scheme:

Deprotection reactant 3-Fluoro-5-alkoxy/acyloxyphenylboronic acid pinacol ester reagents Acidic Hydrolysis (e.g., HCl in Acetone/Water) or Transesterification reactant->reagents product 3-Fluoro-5-alkoxy/acyloxyphenylboronic acid reagents->product

Figure 3: Deprotection of the pinacol ester.

A common method for deprotection involves acidic hydrolysis.[2][8] The pinacol-protected compound is dissolved in a mixture of acetone and aqueous HCl and stirred at room temperature until the deprotection is complete, as monitored by TLC or LC-MS. The product can then be extracted into an organic solvent. Alternatively, transesterification with a diol in a suitable solvent can be employed.[2][8]

Conclusion

The derivatization of the hydroxyl group of this compound through O-alkylation and O-esterification provides a versatile platform for the synthesis of novel compounds for drug discovery and other applications. The provided protocols offer a starting point for researchers to explore the chemical space around this important scaffold. It is recommended to optimize the reaction conditions for each specific substrate to achieve the best results.

References

Application Notes and Protocols for Scale-Up Synthesis Involving 3-Fluoro-5-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-hydroxyphenylboronic acid is a valuable building block in medicinal chemistry and materials science, frequently employed in cross-coupling reactions such as the Suzuki-Miyaura coupling. As projects progress from laboratory-scale synthesis to pilot-plant and manufacturing scales, a thorough understanding of the associated challenges and critical process parameters is essential for a safe, efficient, and reproducible process. These application notes provide detailed considerations and protocols for the scale-up of reactions involving this compound, with a focus on process safety, optimization, and robustness.

Key Scale-Up Considerations

Scaling up reactions with this compound, particularly Suzuki-Miyaura couplings, requires careful attention to several factors that may not be prominent at the bench scale.

1. Reagent Stability and Handling:

  • Boronic Acid Stability: this compound, like many boronic acids, can be susceptible to decomposition. It is important to assess its stability under the planned reaction and storage conditions. The presence of a hydroxyl group may influence its stability and solubility.

  • Handling Precautions: Appropriate personal protective equipment (PPE) should be used when handling boronic acids. For large-scale operations, consider enclosed systems to minimize inhalation and contact.

2. Reaction Kinetics and Thermochemistry:

  • Exothermicity: The reaction of boronic acids with bases can be exothermic.[1] Reaction calorimetry is crucial to determine the heat of reaction and ensure that the cooling capacity of the reactor is sufficient to control the temperature, preventing catalyst degradation and side reactions.[2]

  • Reagent Addition Profile: Slow and controlled addition of reagents, particularly the base or the catalyst, can help manage any exotherms.[1]

3. Process Parameters and Optimization:

  • Temperature Control: Maintaining a consistent and optimal reaction temperature is critical for reaction success and impurity control.[3] Overheating can lead to catalyst decomposition and increased byproduct formation.[1]

  • Mixing and Mass Transfer: In multiphase reactions, such as some Suzuki couplings, efficient mixing is vital to ensure good mass transfer between the aqueous and organic phases.[1] The type of impeller and agitation speed should be carefully selected and optimized during scale-up.

  • Solvent Selection: The choice of solvent can significantly impact reaction kinetics, impurity profiles, and product isolation. A solvent system that facilitates both the reaction and the subsequent workup is ideal.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical, especially for sterically hindered substrates.[4] Robust catalysts that are less sensitive to air and moisture are preferred for large-scale operations.

  • Oxygen Sensitivity: The presence of oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[4] Therefore, reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

4. Work-up and Purification:

  • Palladium Removal: Residual palladium in the final product is often a major concern, especially for pharmaceutical applications. Efficient methods for palladium scavenging, such as treatment with activated carbon or specialized scavengers, need to be developed and validated.

  • Product Isolation: The choice of crystallization solvent and conditions is critical to ensure high purity and yield of the final product. Anti-solvent crystallization is a common technique used for product isolation.

5. Safety Considerations:

  • Hazard Evaluation: A thorough hazard evaluation of all reagents, intermediates, and products is mandatory. This includes understanding their toxicity, flammability, and reactivity hazards.

  • Process Safety Management: Implementing a robust process safety management system is essential to identify and mitigate potential risks associated with the scale-up of the chemical process.[2][5]

Experimental Protocols

Protocol 1: Scale-Up of a Suzuki-Miyaura Coupling Reaction

This protocol outlines a general procedure for the scale-up of a Suzuki-Miyaura coupling reaction between this compound and an aryl halide.

Materials:

  • This compound

  • Aryl Halide (e.g., Aryl Bromide or Chloride)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, 2-BuOH/Water)

  • Inert Gas (Nitrogen or Argon)

Equipment:

  • Jacketed Glass Reactor with overhead stirrer, condenser, temperature probe, and inert gas inlet/outlet.

  • Addition Funnel or Dosing Pump

  • Heating/Cooling Circulator

  • Filtration Equipment (e.g., Nutsche filter)

  • Drying Oven

Procedure:

  • Reactor Setup and Inerting: Set up the reactor and ensure it is clean and dry. Purge the reactor with an inert gas (nitrogen or argon) for at least 30 minutes to remove any oxygen.

  • Reagent Charging:

    • Charge the reactor with the aryl halide, this compound, and the chosen solvent system.

    • Begin agitation to ensure a homogeneous mixture.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for at least 30 minutes.

  • Base Addition: Add the base to the reaction mixture. Note that this addition can be exothermic, so monitor the temperature closely.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically determined during laboratory optimization studies) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water and an organic solvent (e.g., ethyl acetate) to partition the product.

    • Separate the organic layer.

    • Wash the organic layer with brine.

  • Palladium Removal: Treat the organic layer with a palladium scavenger (e.g., activated carbon) to remove residual palladium.

  • Isolation and Drying:

    • Concentrate the organic layer under reduced pressure.

    • Induce crystallization by adding an anti-solvent or by cooling.

    • Filter the solid product and wash with a cold solvent.

    • Dry the product in a vacuum oven at a suitable temperature.

ParameterLaboratory Scale (1 g)Pilot Scale (1 kg)
Aryl Halide 1.0 eq1.0 eq
This compound 1.2 eq1.2 eq
Palladium Catalyst 1-5 mol%0.5-2 mol%
Base 2.0-3.0 eq2.0-2.5 eq
Solvent Volume 10-20 mL10-20 L
Reaction Temperature 80-100 °C80-100 °C (monitor internal T°)
Reaction Time 4-24 h6-24 h

Table 1: Example Comparison of Reaction Parameters for Scale-Up.

Visualizations

Scale_Up_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_purification Purification & Isolation Phase lab_dev Lab-Scale Development hazop Hazard and Operability (HAZOP) Study lab_dev->hazop calorimetry Reaction Calorimetry hazop->calorimetry reactor_prep Reactor Preparation & Inerting calorimetry->reactor_prep reagent_charge Reagent Charging reactor_prep->reagent_charge reaction Controlled Reaction reagent_charge->reaction workup Work-up & Phase Separation reaction->workup pd_removal Palladium Removal workup->pd_removal crystallization Crystallization pd_removal->crystallization filtration Filtration & Washing crystallization->filtration drying Drying filtration->drying

Caption: Workflow for the scale-up of a typical cross-coupling reaction.

Safety_Considerations cluster_hazards Hazard Identification cluster_mitigation Mitigation Strategies center_node Scale-Up Safety thermal Thermal Runaway (Exotherms) center_node->thermal reagent Reagent Toxicity & Instability center_node->reagent byproduct Byproduct Hazards center_node->byproduct calorimetry Reaction Calorimetry thermal->calorimetry process_control Process Control (Temp, Dosing) thermal->process_control ppe Appropriate PPE reagent->ppe containment Engineering Controls (e.g., Fume Hoods, Gloveboxes) reagent->containment

Caption: Key safety considerations and mitigation strategies for scale-up.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Fluoro-5-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 3-fluoro-5-hydroxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Below you will find troubleshooting advice, frequently asked questions (FAQs), optimized reaction protocols, and a summary of reaction conditions to help you overcome common challenges associated with this electron-deficient and functionalized substrate.

Troubleshooting and Frequently Asked Questions (FAQs)

Here we address specific issues that may arise during the Suzuki coupling reaction with this compound.

Q1: I am observing low to no yield in my reaction. What are the primary factors to investigate?

A1: Low or no yield with this substrate is often linked to its electronic properties and the presence of the hydroxyl group. Here are the initial checkpoints:

  • Inert Atmosphere: this compound and the palladium catalyst are sensitive to oxygen. Ensure your reaction vessel and solvents are thoroughly degassed, and a positive pressure of an inert gas (Argon or Nitrogen) is maintained throughout the experiment.[1] Oxygen can lead to catalyst decomposition and undesirable homocoupling of the boronic acid.[1][2]

  • Catalyst Activity: Confirm that your palladium catalyst and phosphine ligand are active. If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1][2] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern palladacycle precatalyst for more reliable results.[1]

  • Base Selection: The choice of base is critical. The hydroxyl group on the boronic acid can be deprotonated, potentially interfering with the reaction. Stronger, non-nucleophilic bases are often required for electron-deficient boronic acids to facilitate the transmetalation step.[1] Consider switching to bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]

Q2: I am seeing a significant amount of homocoupling byproduct from my boronic acid. How can I minimize this?

A2: Homocoupling is a common side reaction, particularly with electron-deficient boronic acids and in the presence of oxygen.[2] To minimize this:

  • Strict Oxygen Exclusion: As mentioned, ensure your reaction is performed under strictly anaerobic conditions.[1]

  • Boronic Acid Equivalents: Using a slight excess (1.2-1.5 equivalents) of the boronic acid can sometimes be beneficial, but a large excess may favor homocoupling.[3]

  • Palladium Source: Some Pd(II) sources can promote homocoupling during their in-situ reduction to Pd(0).[2] Using a Pd(0) source directly may mitigate this issue.

Q3: My reaction is sluggish and does not go to completion. What adjustments can I make?

A3: The electron-withdrawing fluorine atom on the boronic acid can slow down the transmetalation step of the catalytic cycle.[1] To accelerate the reaction:

  • Increase Temperature: Raising the reaction temperature, often in the range of 80-110 °C, can significantly increase the reaction rate.[1][4]

  • Use Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), can accelerate both oxidative addition and reductive elimination, improving overall catalytic turnover.[1]

  • Stronger Base: As noted, a stronger base like K₃PO₄ or Cs₂CO₃ can promote the formation of the boronate species, which is more active in the transmetalation step.[1]

Q4: The hydroxyl group seems to be causing issues. Are there any specific strategies for phenolic boronic acids?

A4: Yes, the phenolic hydroxyl group requires special consideration.

  • Base Selection: The base must be strong enough to facilitate the Suzuki coupling but should not lead to unwanted side reactions involving the phenol. K₃PO₄ and Cs₂CO₃ are often good choices.

  • Protecting Groups: While less ideal due to extra steps, protecting the hydroxyl group as a methyl ether or other stable ether can be a reliable strategy if other optimization attempts fail.

  • Solvent System: The choice of solvent can influence the reactivity of the phenol. Aprotic solvents like dioxane or THF, often with a small amount of water, are commonly used.[3] A systematic investigation of Suzuki couplings with phenol boronic acids has been successfully conducted using Pd/C as a catalyst in water.[5]

Optimized Reaction Conditions for this compound

The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with various aryl halides. Optimization may be required for specific substrates.

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd₂(dba)₃ (1-2 mol%), Pd(PPh₃)₄ (2-5 mol%), or XPhos Pd G3 (1-2 mol%)Provides a reliable source of Pd(0). Palladacycles like XPhos Pd G3 are often highly active for challenging substrates.[1][6]
Ligand XPhos, SPhos, or P(t-Bu)₃ (1.2-2.4 equivalents relative to Pd)Bulky, electron-rich ligands accelerate the catalytic cycle, especially for electron-deficient boronic acids.[1][7]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Stronger bases facilitate the crucial transmetalation step for electron-deficient boronic acids.[1]
Solvent Dioxane/H₂O (10:1), THF/H₂O (10:1), or DMF/H₂O (95:5)[1][8]Aprotic solvents with a small amount of water are generally effective. Ensure solvents are thoroughly degassed.
Temperature 80 - 110 °CHigher temperatures are often necessary to drive the reaction to completion.[1][4]
Aryl Halide Reactivity I > OTf > Br >> ClThe reactivity of the coupling partner follows this general trend.[9][10] More forcing conditions may be needed for aryl chlorides.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.048 equiv, 4.8 mol%)

  • K₃PO₄ (3.0 equiv)

  • Degassed 1,4-Dioxane

  • Degassed H₂O

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ (0.02 mmol) and XPhos (0.048 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed H₂O in a 10:1 ratio (e.g., 5 mL dioxane, 0.5 mL H₂O) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the Suzuki coupling of this compound.

Suzuki_Troubleshooting start Low or No Yield check_inert 1. Check Inert Atmosphere & Degassed Solvents start->check_inert side_reactions Side Reactions (e.g., Homocoupling) start->side_reactions check_catalyst 2. Verify Catalyst & Ligand Activity check_inert->check_catalyst check_base 3. Evaluate Base (Strength & Type) check_catalyst->check_base improve_conditions Reaction Sluggish check_base->improve_conditions increase_temp Increase Temperature (80-110 °C) improve_conditions->increase_temp change_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) increase_temp->change_ligand stronger_base Switch to Stronger Base (K3PO4, Cs2CO3) change_ligand->stronger_base success Successful Coupling stronger_base->success strict_inert Ensure Strict Anaerobic Conditions side_reactions->strict_inert optimize_equiv Optimize Boronic Acid Equivalents (1.2-1.5x) strict_inert->optimize_equiv optimize_equiv->success

Caption: Troubleshooting workflow for Suzuki coupling.

References

common side reactions and byproducts with 3-Fluoro-5-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-5-hydroxyphenylboronic acid. The information focuses on common side reactions and byproducts encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom, which forms 3-fluorophenol as a byproduct. Homocoupling is the palladium-catalyzed dimerization of the boronic acid to form 3,3'-difluoro-5,5'-dihydroxybiphenyl.

Q2: What factors contribute to the formation of these byproducts?

A2: Several factors can influence the extent of these side reactions:

  • Protodeboronation: This is often catalyzed by the base and the presence of a proton source (like water) in the reaction mixture.[1][2] The electron-withdrawing nature of the fluorine atom in this compound can make it more susceptible to this side reaction.[3][4] The choice of palladium ligand can also play a role, with bulky phosphine ligands sometimes promoting protodeboronation.[5]

  • Homocoupling: The presence of oxygen in the reaction is a primary driver of homocoupling.[6][7][8] The palladium catalyst, particularly Pd(II) species, can promote this undesired dimerization.[6]

Q3: How can I minimize the formation of the 3-fluorophenol byproduct from protodeboronation?

A3: To minimize protodeboronation, consider the following strategies:

  • Use Milder Bases: Strong bases can accelerate protodeboronation. Using milder bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) can be beneficial.[2][9]

  • Anhydrous Conditions: Minimizing the amount of water in the reaction can reduce the availability of a proton source.[2]

  • Highly Active Catalyst: Employing a highly active palladium catalyst with an appropriate ligand can increase the rate of the desired cross-coupling reaction, thereby outcompeting the slower protodeboronation.[2]

  • Use of Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol or MIDA ester, can reduce the rate of protodeboronation.[2][4]

Q4: What are the best practices to avoid the homocoupling byproduct, 3,3'-difluoro-5,5'-dihydroxybiphenyl?

A4: The key to preventing homocoupling is the rigorous exclusion of oxygen.[7] This can be achieved by:

  • Degassing Solvents: Thoroughly degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source can sometimes be advantageous over Pd(II) sources which can be reduced in situ by the boronic acid, leading to homocoupling.[6]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered in Suzuki-Miyaura coupling reactions involving this compound.

Problem: Low Yield of Desired Product and Presence of Byproducts

The following diagram outlines a troubleshooting workflow to address low yields and the presence of common byproducts.

TroubleshootingWorkflow Start Low Yield / Byproducts Detected Check_Byproducts Identify Major Byproduct(s) (e.g., via LC-MS, NMR) Start->Check_Byproducts Protodeboronation Major Byproduct: 3-Fluorophenol (Protodeboronation) Check_Byproducts->Protodeboronation Protodeboronation Dominant Homocoupling Major Byproduct: 3,3'-Difluoro-5,5'-dihydroxybiphenyl (Homocoupling) Check_Byproducts->Homocoupling Homocoupling Dominant Other_Issues Other Issues (e.g., Starting Material Recovery, Decomposition) Check_Byproducts->Other_Issues Other Proto_Sol1 Use Milder Base (e.g., K3PO4, Cs2CO3) Protodeboronation->Proto_Sol1 Proto_Sol2 Ensure Anhydrous Conditions (if compatible with system) Protodeboronation->Proto_Sol2 Proto_Sol3 Increase Catalyst Activity (e.g., change ligand) Protodeboronation->Proto_Sol3 Homo_Sol1 Thoroughly Degas Solvents and Reagents Homocoupling->Homo_Sol1 Homo_Sol2 Maintain Strict Inert Atmosphere (Ar or N2) Homocoupling->Homo_Sol2 Other_Sol1 Check Reagent Purity and Catalyst Activity Other_Issues->Other_Sol1 Other_Sol2 Optimize Reaction Temperature and Time Other_Issues->Other_Sol2

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Data on Side Reactions

While precise quantitative data for every reaction condition is highly dependent on the specific substrates and parameters, the following table summarizes the expected trends for the formation of major byproducts with this compound.

Condition VariationExpected Impact on Protodeboronation (3-Fluorophenol)Expected Impact on Homocoupling (Dimer)Rationale
Base Strength Increases with stronger bases (e.g., NaOH > K₂CO₃ > K₃PO₄)Minimal direct effectStronger bases accelerate the formation of the boronate species, which is susceptible to protonolysis.[1][2]
Oxygen Presence Minimal direct effectSignificantly increasesOxygen is a known promoter of the oxidative homocoupling of boronic acids catalyzed by palladium.[6][7]
Reaction Time Increases with longer reaction timesCan increase if O₂ is presentProlonged exposure to basic and aqueous conditions increases the likelihood of C-B bond cleavage.
Catalyst Activity Decreases with a more active catalystCan decrease with a more efficient catalystA faster cross-coupling reaction outcompetes the side reactions.[2]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the base, solvent, and catalyst is often necessary for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Reaction vessel (e.g., Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To the reaction vessel, add the aryl bromide, this compound, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing Side Reaction Pathways

The following diagram illustrates the competing pathways of the desired Suzuki-Miyaura coupling and the two major side reactions.

ReactionPathways Boronic_Acid This compound Suzuki_Product Desired Cross-Coupled Product Boronic_Acid->Suzuki_Product Protodeboronation_Product Byproduct: 3-Fluorophenol Boronic_Acid->Protodeboronation_Product Protodeboronation Homocoupling_Product Byproduct: Dimer Boronic_Acid->Homocoupling_Product Homocoupling Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Suzuki_Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Suzuki_Product Suzuki-Miyaura Coupling Pd_Catalyst->Homocoupling_Product Base Base Base->Suzuki_Product Base->Protodeboronation_Product H2O H₂O (Proton Source) H2O->Protodeboronation_Product O2 O₂ O2->Homocoupling_Product

Caption: Competing reaction pathways in Suzuki-Miyaura coupling.

References

troubleshooting guide for failed reactions involving 3-Fluoro-5-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Fluoro-5-hydroxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding its use in chemical reactions, particularly Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving low yields. What are the common causes?

A1: Failed or low-yielding Suzuki-Miyaura reactions involving this compound can stem from several factors. The primary culprits are often related to catalyst deactivation, suboptimal reaction conditions, and the inherent reactivity of the boronic acid itself. Key areas to investigate include:

  • Catalyst Activity: Ensure your palladium catalyst and ligands are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of the boronic acid.[1] It is crucial to properly degas all solvents and run the reaction under an inert atmosphere, such as nitrogen or argon.

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be strong enough to facilitate the transmetalation step but not so strong as to cause degradation of the starting materials or products.[1] For phenolic boronic acids, the choice of base can also influence the reactivity of the hydroxyl group.

  • Reagent Purity and Stability: Verify the purity of your this compound and the coupling partner. Boronic acids can degrade over time, and this particular boronic acid may exist in equilibrium with its cyclic anhydride, the corresponding boroxine, which can affect reaction stoichiometry.[2]

Q2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with boronic acids bearing certain substituents.[3][4] The electron-withdrawing nature of the fluorine atom in this compound can make it more susceptible to this process under certain conditions. Here are some strategies to mitigate protodeboronation:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[1]

  • Use of Boronic Esters or Trifluoroborates: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt, can be an effective strategy. These derivatives often exhibit greater stability and can slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[1]

Q3: What are the potential side reactions and byproducts I should be aware of when using this compound?

A3: Besides protodeboronation, other common side reactions in Suzuki-Miyaura couplings include:

  • Homocoupling: The formation of a biaryl product from the coupling of two molecules of the boronic acid. This is often promoted by the presence of oxygen.[1]

  • Dehalogenation of the Aryl Halide: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom.

  • Formation of Boroxine: this compound can undergo dehydration to form its trimeric anhydride, a boroxine.[2][5][6] This is a reversible process, but the formation of boroxine can affect the concentration of the active boronic acid.[2]

Q4: How do the fluoro and hydroxyl substituents on the phenylboronic acid affect its reactivity?

A4: The substituents on the phenylboronic acid play a significant role in modulating its reactivity:

  • Fluorine (Electron-Withdrawing Group): The highly electronegative fluorine atom acts as an electron-withdrawing group. This generally decreases the nucleophilicity of the aryl group, which can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle.[7]

  • Hydroxyl Group (Electron-Donating Group): The hydroxyl group is an ortho-, para- director and is generally considered an activating group in electrophilic aromatic substitution.[8][9] In the context of Suzuki coupling, its electronic effect can be complex and is influenced by the reaction conditions, particularly the base, which can deprotonate the phenol.

The interplay of these two groups in this compound results in a nuanced reactivity profile that may require careful optimization of reaction conditions.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting failed or low-yielding reactions involving this compound.

Problem 1: Low to No Product Formation
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a more robust precatalyst (e.g., a palladacycle).[1]Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture, leading to deactivation over time.
Oxygen Contamination Ensure all solvents are thoroughly degassed (e.g., by freeze-pump-thaw or sparging with an inert gas). Maintain a positive pressure of inert gas (argon or nitrogen) throughout the reaction.[1]Oxygen can oxidize the active Pd(0) catalyst and promote homocoupling of the boronic acid.
Suboptimal Base Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). For this phenolic boronic acid, a moderately strong base is often a good starting point.The base is crucial for activating the boronic acid for transmetalation. The optimal base depends on the specific substrates and solvent system.[1]
Incorrect Solvent Try different solvent systems. Common choices include dioxane/water, toluene/water, or DMF. The solubility of all reactants is important.The solvent affects the solubility of reactants and the stability of the catalytic species.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for product formation and decomposition.Suzuki-Miyaura couplings often require elevated temperatures to proceed at a reasonable rate.
Problem 2: Significant Protodeboronation
Potential Cause Troubleshooting Step Rationale
Harsh Basic Conditions Switch to a milder base (e.g., K₂CO₃ or KF). Use the minimum effective amount of base.Strong bases, especially in the presence of water, can accelerate the cleavage of the C-B bond.[1]
Presence of Protic Solvents Use anhydrous solvents and reagents.Water or other protic solvents provide the proton source for protodeboronation.
Boronic Acid Instability Convert the boronic acid to its pinacol ester or potassium trifluoroborate salt prior to the coupling reaction.These derivatives are generally more stable and can slowly release the active boronic acid under the reaction conditions, minimizing decomposition.[1]
Problem 3: Formation of Homocoupling Byproduct
Potential Cause Troubleshooting Step Rationale
Oxygen in the Reaction Rigorously degas all solvents and ensure the reaction is maintained under a strict inert atmosphere.[1]Oxygen is a known promoter of the oxidative homocoupling of boronic acids.
Inefficient Catalytic Cycle Optimize the catalyst and ligand system to ensure the cross-coupling pathway is significantly faster than the homocoupling pathway.A highly active catalyst can favor the desired reaction over side reactions.

Experimental Protocols

The following is a general protocol for a Suzuki-Miyaura coupling reaction that can be adapted and optimized for this compound.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water, 10:1 v/v) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Visualizations

Troubleshooting_Workflow start Failed Reaction with This compound check_catalyst Is the catalyst active and under inert atmosphere? start->check_catalyst check_conditions Are the base and solvent appropriate? check_catalyst->check_conditions Yes remedy_catalyst Use fresh catalyst/ligand. Ensure rigorous degassing. check_catalyst->remedy_catalyst No check_side_reactions Are major side products observed? check_conditions->check_side_reactions Yes remedy_conditions Screen different bases (e.g., K2CO3, Cs2CO3). Try alternative solvents (e.g., dioxane/H2O, toluene/H2O). check_conditions->remedy_conditions No protodeboronation Protodeboronation observed? check_side_reactions->protodeboronation remedy_catalyst->start remedy_conditions->start homocoupling Homocoupling observed? protodeboronation->homocoupling No remedy_protodeboronation Use milder base. Consider anhydrous conditions or boronic ester. protodeboronation->remedy_protodeboronation Yes remedy_homocoupling Improve degassing. Optimize catalyst loading. homocoupling->remedy_homocoupling Yes success Successful Reaction homocoupling->success No remedy_protodeboronation->start remedy_homocoupling->start

Caption: Troubleshooting workflow for failed reactions.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_halide R-Pd(II)L_n-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_aryl R-Pd(II)L_n-Ar Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Product R-Ar RedElim->Product ArylHalide R-X ArylHalide->OxAdd BoronicAcid Ar-B(OH)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

References

preventing protodeboronation of 3-Fluoro-5-hydroxyphenylboronic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 3-Fluoro-5-hydroxyphenylboronic acid during chemical reactions, particularly Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

Protodeboronation is an undesired side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom from the reaction medium.[1] For this compound, this leads to the formation of 3-fluoro-5-hydroxyphenol, consuming your starting material and reducing the yield of the desired product. The presence of both an electron-withdrawing fluorine atom and an electron-donating hydroxyl group on the phenyl ring can influence the electronic properties of the molecule, potentially affecting its susceptibility to this side reaction under certain conditions.

Q2: What are the primary factors that promote protodeboronation?

Several factors can accelerate the rate of protodeboronation:

  • High pH (basic conditions): The base required for the transmetalation step in the Suzuki-Miyaura catalytic cycle can also promote the cleavage of the carbon-boron bond.[1]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of both the desired coupling and the undesired protodeboronation.

  • Presence of Water: Water often acts as the proton source for this side reaction, especially in base-catalyzed pathways.[1]

  • Prolonged Reaction Times: Longer exposure to reaction conditions increases the likelihood of the boronic acid degrading.

  • Inefficient Catalytic System: A slow or inefficient catalyst allows more time for the competing protodeboronation to occur.

Q3: How do the fluoro and hydroxyl substituents on the phenyl ring affect the stability of the boronic acid?

The electronic effects of substituents play a crucial role. Electron-withdrawing groups, like fluorine, can make the boronic acid more susceptible to certain protodeboronation pathways. Conversely, electron-donating groups, like the hydroxyl group (especially when deprotonated to a phenoxide under basic conditions), can also influence the reaction rate. The interplay of these opposing electronic effects in this compound can lead to complex behavior that is highly dependent on the specific reaction conditions, particularly the pH.

Q4: Are there more stable alternatives to using the free boronic acid?

Yes, converting the boronic acid to a boronic ester is a highly effective strategy to enhance stability and prevent premature decomposition. Common and effective derivatives include:

  • Pinacol esters: These are a widely used option to protect the boronic acid functionality.

  • N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable, often crystalline, and air-stable solids. They participate in a "slow-release" of the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[2][3]

Troubleshooting Guide

Issue Potential Cause Suggested Solution(s)
Low yield of the desired coupled product and significant formation of 3-fluoro-5-hydroxyphenol. The reaction conditions are too harsh, favoring protodeboronation.1. Lower the reaction temperature: Conduct the reaction at the lowest temperature that still allows for efficient coupling. 2. Use a milder base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[4] 3. Reduce reaction time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.
Inconsistent reaction yields. 1. The quality of the this compound may be variable. 2. Inconsistent reaction setup (e.g., exposure to air, moisture).1. Use a high-purity starting material. 2. Ensure an inert atmosphere: Thoroughly degas all solvents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen).
Reaction is sluggish or fails to go to completion, leading to a mixture of starting materials and byproducts. 1. The catalytic system is not efficient enough to outcompete protodeboronation. 2. Poor solubility of reactants.1. Optimize the catalyst system: Screen different palladium catalysts and ligands. Highly active phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired coupling. 2. Use a boronic ester: Convert the boronic acid to a more stable pinacol or MIDA boronate ester.[2][3] 3. Choose an appropriate solvent system: A mixture of an organic solvent (e.g., dioxane, THF) and water is often effective.
Difficulty in separating the desired product from the protodeboronated byproduct. The polarities of the desired product and 3-fluoro-5-hydroxyphenol are similar.The primary solution is to minimize the formation of the byproduct by optimizing the reaction conditions as described above. If separation is still challenging, consider derivatization of the hydroxyl group to alter the polarity before purification.

Data Presentation

The rate of protodeboronation is highly dependent on the substituents present on the phenylboronic acid. The following table provides a comparative overview of the stability of various substituted phenylboronic acids under basic conditions.

Arylboronic Acid Substituent(s) Relative Half-life (t½) at pH 13, 70°C in 50% aq. dioxane
Phenylboronic acid-H~ 6.5 months
4-Methoxyphenylboronic acid4-OMe (electron-donating)~ 2 months
4-Fluorophenylboronic acid4-F (electron-withdrawing)~ 2 months
3-Fluorophenylboronic acid3-F (electron-withdrawing)~ 2 months
2-Fluorophenylboronic acid2-F (electron-withdrawing)~ 1.5 months
2,6-Difluorophenylboronic acid2,6-di-F (electron-withdrawing)~ 5 seconds
Pentafluorophenylboronic acid-F₅ (strongly electron-withdrawing)~ 2.6 milliseconds

Note: This data is compiled from various sources and is intended for comparative purposes. Actual rates will vary with specific reaction conditions.[5]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound, with considerations to minimize protodeboronation.

Reagents and Materials:

  • Aryl Halide (1.0 equiv.)

  • This compound (1.2 equiv.)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv.)

  • Pd(dppf)Cl₂ (2 mol%)

  • 1,4-Dioxane/Water (5:1 mixture), thoroughly degassed

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and K₃PO₄.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using a MIDA Boronate Ester (Slow-Release Strategy)

This protocol is recommended for challenging couplings where protodeboronation is a significant issue.

Reagents and Materials:

  • Aryl Halide (1.0 equiv.)

  • This compound MIDA ester (1.1 equiv.)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv.)

  • XPhos Pd G2 (a highly active palladium precatalyst) (2 mol%)

  • THF/Water (10:1 mixture), degassed

Procedure:

  • In a glovebox, add the aryl halide, this compound MIDA ester, K₃PO₄, and XPhos Pd G2 to a reaction vial.

  • Add the degassed THF/water solvent mixture.

  • Seal the vial and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).

  • Monitor the reaction progress.

  • Follow steps 7-10 from Protocol 1 for work-up and purification.

Visualizations

Protodeboronation_Mechanism ArBOH2 Arylboronic Acid (ArB(OH)₂) Boronate Arylboronate ([ArB(OH)₃]⁻) ArBOH2->Boronate + Base Base Base (e.g., OH⁻) Protodeboronated Protodeboronated Product (Ar-H) Boronate->Protodeboronated + Proton Source BoricAcid Boric Acid (B(OH)₃) Boronate->BoricAcid + Ar-H ProtonSource Proton Source (e.g., H₂O)

Caption: Base-catalyzed protodeboronation pathway.

Troubleshooting_Flowchart start Low Yield of Desired Product? check_byproduct Significant Protodeboronated Byproduct? start->check_byproduct Yes other_issues Check Reagent Purity & Inertness start->other_issues No harsh_conditions Conditions Too Harsh check_byproduct->harsh_conditions Yes inefficient_catalyst Catalyst Inefficient check_byproduct->inefficient_catalyst No optimize_temp Lower Temperature harsh_conditions->optimize_temp optimize_base Use Milder Base harsh_conditions->optimize_base optimize_time Reduce Reaction Time harsh_conditions->optimize_time change_catalyst Use More Active Catalyst/Ligand inefficient_catalyst->change_catalyst use_ester Use Boronic Ester (MIDA/Pinacol) inefficient_catalyst->use_ester

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Catalyst Selection and Optimization for 3-Fluoro-5-hydroxyphenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing Suzuki-Miyaura cross-coupling reactions with 3-Fluoro-5-hydroxyphenylboronic acid. This electron-deficient and functionalized boronic acid presents unique challenges, and this guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and optimize reaction outcomes.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the Suzuki-Miyaura coupling of this compound.

Question: My reaction shows low to no yield of the desired product. What are the primary factors to investigate?

Answer:

Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. A systematic check of the following is recommended:

  • Catalyst Activity: Ensure the palladium catalyst is active. Pd(0) is the active catalytic species. If you are using a Pd(II) precatalyst, it needs to be reduced in situ.[1] Consider using a fresh batch of catalyst or an air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1] Ensure that all solvents are properly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Purity: Verify the purity of your this compound and the coupling partner (aryl halide/triflate). Boronic acids can degrade over time.

  • Base and Solvent Choice: The selection of base and solvent is crucial and often interdependent.[1] The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of the starting materials or product.[1] For anhydrous reactions, ensure the base is finely powdered and dry.[1]

  • Reaction Temperature: The reaction temperature may be too low for the activation of the catalyst or the coupling partners. A gradual increase in temperature should be explored.

Question: I am observing significant amounts of a homocoupled byproduct from my this compound. How can this be minimized?

Answer:

Homocoupling of boronic acids is a common side reaction, often exacerbated by the presence of oxygen and certain palladium species.[1] To minimize this:

  • Thorough Degassing: Ensure rigorous degassing of your reaction mixture and solvents to eliminate oxygen, which can promote homocoupling.[1]

  • Use of Pd(0) Catalyst: Starting with a Pd(0) catalyst can sometimes reduce the amount of Pd(II) species that may contribute to homocoupling.

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.

  • Reaction Conditions: Lowering the reaction temperature or reducing the reaction time, once the desired product has formed, can help to minimize the formation of byproducts.

Question: The reaction is sluggish and does not go to completion, even after extended reaction times. What can I do to improve the reaction rate?

Answer:

A sluggish reaction is often indicative of suboptimal reaction conditions for the specific substrates. Consider the following adjustments:

  • Increase Temperature: Forcing conditions, such as higher temperatures, can often overcome activation energy barriers.[1]

  • Stronger Base: The transmetalation step is often rate-limiting, especially with electron-deficient boronic acids. Using a stronger base, such as K₃PO₄ or Cs₂CO₃, can facilitate this step.[1]

  • More Active Catalyst System: Employing more electron-rich and bulky ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), can significantly accelerate the reaction.[1] These ligands promote both the oxidative addition and reductive elimination steps.

  • Solvent System: The choice of solvent can have a profound impact on reaction rates. A screen of different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF) may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki coupling with this compound?

A1: A good starting point would be to use a Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ with a suitable phosphine ligand. For an electron-deficient boronic acid like this compound, a bulky and electron-rich ligand such as SPhos or XPhos is a good choice. A common base to start with is K₂CO₃ or K₃PO₄, and a solvent system of dioxane/water or toluene/water is often effective.

Q2: How does the fluoro substituent at the 3-position and the hydroxyl group at the 5-position affect the reactivity of the boronic acid?

A2: The fluorine atom is an electron-withdrawing group, which generally makes the boronic acid more electron-deficient. This can slow down the transmetalation step of the Suzuki-Miyaura catalytic cycle. The hydroxyl group is an electron-donating group, which can partially offset the effect of the fluorine. However, the hydroxyl group can also interact with the catalyst or base, potentially influencing the reaction in other ways. Careful optimization of the reaction conditions is therefore necessary.

Q3: Can I use microwave irradiation to accelerate the coupling reaction?

A3: Yes, microwave heating can be a very effective method to accelerate Suzuki-Miyaura couplings, often leading to significantly shorter reaction times and improved yields, especially for challenging substrates.

Q4: My product appears to be decomposing under the reaction conditions. What can I do?

A4: If product decomposition is observed, it is advisable to reduce the reaction temperature and/or shorten the reaction time. Monitoring the reaction closely by TLC or LC-MS can help to determine the optimal point to stop the reaction. Additionally, a milder base might be necessary to prevent degradation of the product or starting materials.

Data Presentation: Catalyst System Comparison

The following tables summarize common catalyst systems and their general performance in Suzuki-Miyaura couplings of electron-deficient or phenolic boronic acids, providing a basis for optimization.

Table 1: Comparison of Palladium Catalysts and Ligands

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood.Lower activity for challenging substrates, requires higher temperatures.2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type ligands for this specific substrate.1-3

Table 2: Common Bases and Solvents

BaseSolvent SystemComments
K₂CO₃Dioxane / H₂O (e.g., 4:1)A standard and often effective combination.
K₃PO₄Toluene / H₂O (e.g., 10:1)A stronger base that can be beneficial for electron-deficient boronic acids.
Cs₂CO₃Dioxane or THFA strong base, often used for difficult couplings.
KFAnhydrous THF or DioxaneA milder base that can be useful if substrate or product is base-sensitive.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound:

  • Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (e.g., SPhos), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln pd2_halide R1-Pd(II)Ln-X pd0->pd2_halide Oxidative Addition (R1-X) pd2_boronate R1-Pd(II)Ln-R2 pd2_halide->pd2_boronate Transmetalation (R2-B(OH)2, Base) pd2_boronate->pd0 Reductive Elimination (R1-R2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add reagents (Aryl halide, Boronic Acid, Base) - Add Catalyst and Ligand start->setup inert Establish Inert Atmosphere (Purge with Ar or N2) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature with Vigorous Stirring solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) heat->monitor workup Reaction Work-up: - Quench - Extract - Dry monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: A general experimental workflow for Suzuki-Miyaura coupling reactions.

Troubleshooting_Tree start Low or No Yield? check_reagents Check Reagent Purity and Catalyst Activity start->check_reagents Yes check_conditions Review Reaction Conditions (Temp, Time, Degassing) check_reagents->check_conditions optimize_base Screen Different Bases (e.g., K3PO4, Cs2CO3) check_conditions->optimize_base optimize_ligand Screen Different Ligands (e.g., SPhos, XPhos) optimize_base->optimize_ligand optimize_solvent Screen Different Solvents (e.g., Toluene, Dioxane, DMF) optimize_ligand->optimize_solvent success Improved Yield optimize_solvent->success Problem Solved fail Still Low Yield optimize_solvent->fail No Improvement

Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura couplings.

References

Technical Support Center: Managing Low Yields in Cross-Coupling Reactions with 3-Fluoro-5-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki-Miyaura cross-coupling reactions involving 3-Fluoro-5-hydroxyphenylboronic acid.

Troubleshooting Guide

Low yields in cross-coupling reactions with this compound can arise from several factors, often related to the electronic nature of the molecule. The electron-withdrawing fluorine atom can affect the transmetalation step of the catalytic cycle. This guide provides a systematic approach to diagnosing and resolving common issues.

Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield or no product. What are the primary factors I should investigate?

When encountering low yields, a systematic evaluation of the reaction parameters is crucial. The key areas to focus on are the catalyst system, the choice of base, the solvent, and the overall reaction setup.[1][2]

Initial Checks:

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the degradation of the palladium catalyst and homocoupling of the boronic acid.

  • Reagent Purity: Verify the purity of this compound, the aryl halide, and the solvent. Impurities can poison the catalyst.

  • Solvent Degassing: Thoroughly degas the solvent before use to remove dissolved oxygen.

Q2: I suspect an issue with my catalyst system. What should I consider when selecting or troubleshooting the catalyst and ligand?

The choice of the palladium source and ligand is critical, especially for challenging substrates.[2]

  • Palladium Pre-catalyst: For electron-deficient boronic acids, pre-catalysts that rapidly generate the active Pd(0) species are often more effective. Consider using a more robust, air-stable pre-catalyst if you suspect catalyst degradation.

  • Ligands: Bulky, electron-rich phosphine ligands, such as those of the Buchwald-type (e.g., SPhos, XPhos), are often effective for coupling electron-deficient substrates as they can promote both oxidative addition and reductive elimination.

Q3: Could the base be the cause of my low yield? Which bases are recommended for this type of boronic acid?

The base plays a critical role in the Suzuki-Miyaura reaction, as it is required to activate the boronic acid for transmetalation.[3]

  • Base Strength: The choice of base can significantly impact the reaction outcome. For boronic acids with acidic protons, such as the hydroxyl group in this compound, a milder base may be necessary to avoid side reactions. However, a sufficiently strong base is needed to facilitate the formation of the boronate species.

  • Commonly Used Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and effective bases for many Suzuki couplings. Cesium carbonate (Cs₂CO₃) is a stronger base that can sometimes improve yields in difficult reactions.

Q4: How does the solvent system affect the reaction, and what are the best practices for solvent selection?

The solvent influences the solubility of the reagents and the stability of the catalytic species.

  • Solvent Choice: A mixture of an organic solvent and water is often used in Suzuki-Miyaura reactions. Common solvent systems include dioxane/water, toluene/water, and DMF/water.[1][4] The optimal solvent system may need to be determined empirically.

  • Anhydrous Conditions: In some cases, anhydrous conditions can be beneficial, particularly if water-sensitive functional groups are present.

Frequently Asked Questions (FAQs)

FAQ 1: What are the common side reactions to be aware of when using this compound?

The primary side reaction of concern is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is more likely to occur with electron-deficient boronic acids and under harsh reaction conditions (e.g., high temperatures, strongly basic or acidic conditions). Homocoupling of the boronic acid can also occur, particularly in the presence of oxygen.

FAQ 2: Can the hydroxyl group on the boronic acid interfere with the reaction?

Yes, the phenolic hydroxyl group is acidic and can be deprotonated by the base. This can potentially lead to side reactions or affect the solubility of the boronic acid. Using a suitable base and carefully controlling the reaction conditions can mitigate these effects. In some cases, protection of the hydroxyl group may be necessary, although this adds extra steps to the synthesis.

FAQ 3: How can I improve the reproducibility of my reaction?

Reproducibility issues often stem from variations in reagent quality, reaction setup, and procedure. To improve reproducibility:

  • Use reagents from the same batch whenever possible.

  • Ensure consistent and thorough degassing of solvents.

  • Use a consistent procedure for setting up the reaction under an inert atmosphere.

  • Precisely control the reaction temperature.

Data Presentation

The following tables summarize typical conditions and yields for Suzuki-Miyaura cross-coupling reactions of structurally related fluorinated and hydroxylated phenylboronic acids. This data can serve as a starting point for optimizing reactions with this compound.

Table 1: Comparison of Reaction Conditions for Fluorinated Phenylboronic Acids

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103~95
4-Fluorophenylboronic acid1-bromo-2-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)11048~90
Pentafluorophenylboronic acidAryl HalidesPd(OAc)₂ / S-PhosK₂CO₃ⁱPrOAc80-High

Table 2: Comparison of Reaction Conditions for Hydroxyphenylboronic Acids

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Hydroxyphenylboronic acidAryl BromidePd(OAc)₂ / dppfK₂CO₃THF6720Variable

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a general starting point and may require optimization for specific substrates.[1]

Materials:

  • This compound (1.2-1.5 mmol)

  • Aryl halide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 mmol)

  • Degassed solvent (e.g., Dioxane/Water, 4:1)

Procedure:

  • To a dry reaction flask, add the this compound, aryl halide, and base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow cluster_catalyst Catalyst/Ligand Optimization cluster_base Base Optimization cluster_solvent Solvent/Temperature Optimization start Low Yield with this compound check_inert Verify Inert Atmosphere and Reagent Purity start->check_inert optimize_catalyst Optimize Catalyst and Ligand check_inert->optimize_catalyst If still low yield optimize_base Optimize Base optimize_catalyst->optimize_base If still low yield catalyst_choice Switch to Pd(0) pre-catalyst (e.g., Buchwald pre-catalysts) optimize_catalyst->catalyst_choice ligand_choice Use bulky, electron-rich ligand (e.g., SPhos, XPhos) optimize_catalyst->ligand_choice optimize_solvent Optimize Solvent and Temperature optimize_base->optimize_solvent If still low yield base_strength Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) optimize_base->base_strength success Improved Yield optimize_solvent->success If successful solvent_system Try different solvent mixtures (Dioxane/H₂O, Toluene/H₂O) optimize_solvent->solvent_system temperature Vary reaction temperature (e.g., 80°C, 100°C) optimize_solvent->temperature

Caption: Troubleshooting workflow for low yields.

Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Diaryl Ar-Pd(II)-Ar' L₂ PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 Product Ar-Ar' PdII_Diaryl->Product RedElim Reductive Elimination RedElim->Pd0 ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

impact of temperature on the stability of 3-Fluoro-5-hydroxyphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-5-hydroxyphenylboronic acid. The following sections address common issues encountered during chemical reactions involving this compound, with a particular focus on the impact of temperature on reaction stability and outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common stability issues associated with this compound?

A1: Like many phenylboronic acids, this compound can be susceptible to several stability issues, particularly under reaction conditions. The most common issues are protodeboronation (replacement of the boronic acid group with a hydrogen atom) and homocoupling (the formation of a biaryl from two molecules of the boronic acid).[1][2] The presence of ortho-substituents can also influence the properties and reactivity of phenylboronic acids.[3]

Q2: How does temperature affect the stability and reactivity of this compound in Suzuki-Miyaura coupling reactions?

A2: Temperature is a critical parameter in Suzuki-Miyaura reactions. While elevated temperatures can increase the rate of the desired cross-coupling reaction, they can also accelerate undesirable side reactions.[4] Specifically, higher temperatures can promote protodeboronation and decomposition of the catalyst.[5] Finding the optimal temperature is often a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts.[4]

Q3: What is protodeboronation and how can it be minimized when using this compound?

A3: Protodeboronation is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This leads to the formation of 3-fluoro-5-hydroxyphenol as a byproduct and reduces the yield of the desired product. Key factors that promote protodeboronation include the presence of water, the strength of the base, and elevated temperatures.[1] To minimize this, consider using anhydrous solvents, a weaker base (e.g., K₃PO₄ or Cs₂CO₃), and the lowest effective reaction temperature.[1]

Q4: My Suzuki-Miyaura reaction with this compound is resulting in a significant amount of homocoupling product. What are the likely causes and solutions?

A4: Homocoupling is the palladium-catalyzed reaction of two molecules of the boronic acid to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can affect the palladium catalyst's oxidation state.[2][6] To mitigate homocoupling, it is crucial to thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[1][6] Using a pre-catalyst that efficiently generates the active Pd(0) species can also be beneficial.[1]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction
Potential Cause Troubleshooting Step Rationale
Suboptimal Temperature Screen a range of temperatures (e.g., room temperature to 100°C).Higher temperatures can increase reaction rates, but excessively high temperatures can lead to decomposition of the boronic acid or catalyst.[4][7]
Catalyst Inactivity Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst.The active Pd(0) species is necessary for the catalytic cycle. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction.[6]
Presence of Oxygen Thoroughly degas solvents and reaction vessel. Maintain a positive pressure of an inert gas (Ar or N₂).Oxygen can lead to catalyst decomposition and promote homocoupling of the boronic acid.[2][6]
Inappropriate Base Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).The choice of base can significantly impact the reaction outcome. A base that is too strong or too weak can be detrimental.[1]
Poor Reagent Quality Ensure the purity of this compound and the coupling partner.Impurities in the starting materials can inhibit the catalyst or lead to side reactions.
Issue 2: Formation of Significant Protodeboronation Byproduct
Potential Cause Troubleshooting Step Rationale
High Reaction Temperature Lower the reaction temperature.Elevated temperatures accelerate the rate of protodeboronation.[1][5]
Presence of Water Use anhydrous solvents and reagents.Water acts as a proton source, facilitating the cleavage of the carbon-boron bond.[1]
Strong Base Use a weaker or non-aqueous base (e.g., KF, Cs₂CO₃).Strong bases can increase the concentration of boronate species that are more susceptible to protonolysis.[1]
Prolonged Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed.Extended reaction times at elevated temperatures can increase the extent of protodeboronation.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

Procedure:

  • To an oven-dried reaction flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Product check_temp Is Temperature Optimized? start->check_temp screen_temp Screen Temperatures (e.g., RT, 60°C, 80°C, 100°C) check_temp->screen_temp No check_catalyst Is Catalyst System Active? check_temp->check_catalyst Yes screen_temp->check_catalyst use_fresh_catalyst Use Fresh Catalyst/Ligand or a Pre-catalyst check_catalyst->use_fresh_catalyst No check_atmosphere Is Reaction Under Inert Atmosphere? check_catalyst->check_atmosphere Yes use_fresh_catalyst->check_atmosphere degas_solvents Thoroughly Degas Solvents and Purge with Ar/N₂ check_atmosphere->degas_solvents No check_base Is Base Appropriate? check_atmosphere->check_base Yes degas_solvents->check_base screen_bases Screen Different Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) check_base->screen_bases No success Successful Reaction check_base->success Yes screen_bases->success

Caption: Troubleshooting workflow for low or no product yield.

Competing_Pathways reactants Ar-B(OH)₂ + Ar'-X + Pd(0) Catalyst cross_coupling Desired Cross-Coupling (Ar-Ar') reactants->cross_coupling protodeboronation Protodeboronation (Ar-H) reactants->protodeboronation homocoupling Homocoupling (Ar-Ar) reactants->homocoupling conditions Reaction Conditions (Temp, Base, Solvent, O₂) conditions->cross_coupling conditions->protodeboronation conditions->homocoupling

Caption: Competing reaction pathways in Suzuki-Miyaura coupling.

References

analytical methods to monitor the progress of reactions with 3-Fluoro-5-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving 3-Fluoro-5-hydroxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for monitoring the progress of reactions with this compound?

A1: The choice of analytical technique depends on the specific reaction, available equipment, and the desired level of detail. Commonly used and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of reaction mixtures, offering high resolution and sensitivity for separating the starting material, intermediates, and products.[1][2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile components. Derivatization may be necessary for non-volatile boronic acids.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful non-destructive technique that provides detailed structural information and is inherently quantitative. ¹H, ¹⁹F, and ¹¹B NMR can be particularly informative for reactions with this compound.[1][7][8][9][10][11]

  • Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective method for qualitative monitoring of reaction progress and identifying the presence of major components.[3][12][13][14][15]

Q2: How can I visualize this compound and its derivatives on a TLC plate?

A2: Visualization can be achieved using a few methods. Standard visualization under UV light (254 nm) is often effective.[3][13] For enhanced and more selective detection of boronic acids, staining the TLC plate with an alizarin solution is a highly effective method, causing boronic acids to appear as fluorescent spots under 366 nm UV light.[14][16]

Q3: What are the common side reactions to watch out for when using this compound?

A3: Two common side reactions with boronic acids are:

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[17] Factors that can promote this include the presence of water, strong bases, and high temperatures.[17]

  • Formation of Boroxines: Boronic acids can dehydrate to form cyclic anhydrides called boroxines. While boroxines can sometimes participate in the desired reaction, their formation can affect solubility and reactivity. This process is favored under anhydrous conditions and at higher temperatures.[17]

Q4: Can the fluoro and hydroxyl groups on this compound interfere with the reaction or analysis?

A4: Yes, these functional groups can influence the reaction and analysis:

  • Hydroxyl Group: The acidic proton of the hydroxyl group can react with strong bases. It can also potentially coordinate with the palladium catalyst in cross-coupling reactions. The presence of a free hydroxyl group ortho to the boronic acid can sometimes lead to complications.[18]

  • Fluoro Group: The electron-withdrawing nature of the fluorine atom can affect the reactivity of the boronic acid. For analytical purposes, ¹⁹F NMR can be a valuable tool for monitoring reactions involving this compound.[11]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst.[12]
Protodeboronation Use anhydrous solvents and reagents. Consider a weaker base (e.g., K₃PO₄, Cs₂CO₃).[12][17] Run the reaction at a lower temperature if possible.[17]
Poor Solubility Ensure all reactants are soluble in the chosen solvent system.
Incorrect Base The choice of base is critical. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal one for your specific substrates.[19]
Oxygen Contamination Thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen).[17][19]
Issue 2: Inconsistent or Unreliable Analytical Results

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
On-column Degradation (HPLC) Boronic acids can sometimes degrade on the HPLC column.[6] Use a shorter analysis time, or a different column stationary phase. A method using a polymer column and high pH mobile phase has been reported to be effective for reactive pinacol boronate esters.[20]
Poor Peak Shape (HPLC) Tailing of peaks can occur. Adding a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase can improve peak shape.[21]
Thermal Degradation (GC) Boronic acids may degrade at high injector or column temperatures. Derivatization to a more stable ester (e.g., pinacol ester) is often necessary for GC analysis.[3][4]
Sample Instability Prepare samples for analysis immediately before injection to minimize degradation in solution.

Experimental Protocols & Data

Representative HPLC Method for Reaction Monitoring
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for your specific reaction mixture.[3][6]

Representative GC-MS Method (after derivatization)
Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Oven Program Initial 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Injection 1 µL, splitless
MS Detection Electron Ionization (EI) at 70 eV, scan m/z 40-500

Note: Derivatization to a volatile ester (e.g., with pinacol) is typically required before GC-MS analysis of boronic acids.[3]

Representative TLC Method
Parameter Condition
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Ethyl acetate / Hexanes (e.g., 30:70 v/v) - requires optimization
Visualization UV light (254 nm) and/or Alizarin stain with UV light (366 nm)

Note: The optimal mobile phase will depend on the polarity of the reactants and products.[13][14]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Interpretation start Reaction Mixture quench Quench Aliquot start->quench dilute Dilute with Solvent quench->dilute filter Filter (if necessary) dilute->filter hplc HPLC Analysis filter->hplc gcms GC-MS Analysis (after derivatization) filter->gcms nmr NMR Analysis filter->nmr tlc TLC Analysis filter->tlc interpret Determine % Conversion & Product Purity hplc->interpret gcms->interpret nmr->interpret tlc->interpret

Caption: General experimental workflow for monitoring reaction progress.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Product Yield? catalyst Inactive Catalyst start->catalyst Yes protodeboronation Protodeboronation start->protodeboronation Yes conditions Suboptimal Conditions (Base, Solvent, Temp) start->conditions Yes oxygen Oxygen Contamination start->oxygen Yes fresh_catalyst Use Fresh Catalyst catalyst->fresh_catalyst anhydrous Use Anhydrous Conditions & Weaker Base protodeboronation->anhydrous optimize Screen Reaction Conditions conditions->optimize degas Degas Thoroughly oxygen->degas

References

Validation & Comparative

Comparative Reactivity of 3-Fluoro-5-hydroxyphenylboronic Acid and Its Isomers in Suzuki-Miyaura Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical determinant in the successful synthesis of complex molecules. This guide provides a comparative analysis of the reactivity of 3-Fluoro-5-hydroxyphenylboronic acid and its isomers in the widely utilized Suzuki-Miyaura cross-coupling reaction. The insights presented herein are supported by an examination of established chemical principles and available experimental data to facilitate informed decisions in synthetic strategy.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a wide array of organic halides and organoboron compounds. The electronic and steric properties of the substituents on the phenylboronic acid play a crucial role in the efficiency of this palladium-catalyzed reaction, particularly influencing the key transmetalation step. This guide focuses on the nuanced reactivity differences among various fluoro-hydroxyphenylboronic acid isomers, with a central focus on the this compound isomer.

Understanding Substituent Effects on Reactivity

The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is significantly influenced by the electronic nature of its substituents. In general, electron-donating groups (EDGs) on the phenyl ring of the boronic acid enhance the nucleophilicity of the organic moiety, which can facilitate the transmetalation step of the catalytic cycle.[1] Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the phenyl ring, potentially slowing down this key step.[1]

The fluorine atom, being highly electronegative, acts as a strong electron-withdrawing group through induction (-I effect), while the hydroxyl group can act as either an electron-donating group through resonance (+M effect) or an electron-withdrawing group through induction (-I effect), depending on its position relative to the boronic acid group. The interplay of these effects, along with steric hindrance, dictates the overall reactivity of each isomer.

Comparative Analysis of Isomer Reactivity

While direct, quantitative comparative studies of all isomers of fluoro-hydroxyphenylboronic acid under identical Suzuki-Miyaura reaction conditions are not extensively available in the public domain, a qualitative comparison can be made based on the electronic and steric effects of the substituent positions. For the purpose of this guide, we will consider the coupling of these isomers with a generic aryl bromide, such as 4-bromoanisole, as the coupling partner.

Boronic Acid IsomerExpected Relative ReactivityRationale
This compound ModerateThe fluorine at the meta-position exerts a strong -I effect. The hydroxyl group, also at a meta-position, primarily exerts a -I effect with a weaker +M effect. The combination of two electron-withdrawing inductive effects likely leads to moderate reactivity.
2-Fluoro-5-hydroxyphenylboronic acid Moderate to HighThe ortho-fluorine provides a significant -I effect. The para-hydroxyl group exerts a strong +M effect, which can partially counteract the -I effect of the fluorine, potentially leading to higher reactivity compared to the 3,5-disubstituted isomer. Steric hindrance from the ortho-fluorine might play a role.
3-Fluoro-2-hydroxyphenylboronic acid Low to ModerateThe ortho-hydroxyl group can form an intramolecular hydrogen bond with the boronic acid group, which may decrease its reactivity. The meta-fluorine provides a -I effect.
4-Fluoro-3-hydroxyphenylboronic acid Moderate to HighThe para-fluorine has both -I and +M effects, with the inductive effect being dominant. The meta-hydroxyl group primarily exerts a -I effect. The combined electron-withdrawing nature might be balanced by the potential for the hydroxyl group to participate in the catalytic cycle.

Note: This qualitative assessment is based on general principles of substituent effects in Suzuki-Miyaura reactions. Actual experimental results can vary depending on the specific reaction conditions, including the catalyst, ligand, base, and solvent system employed.

Experimental Protocols: A Generalized Approach

A general experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. It is crucial to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve high yields, particularly with electronically diverse substrates like fluorinated and hydroxylated phenylboronic acids.[2]

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the fluorohydroxyphenylboronic acid isomer (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF/water).

  • Reaction Execution: Stir the mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram, generated using the DOT language, illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

Suzuki_Miyaura_Cycle cluster_reactants Reactants A Pd(0)L2 (Active Catalyst) B Oxidative Addition C Ar-Pd(II)-X(L2) (Palladacycle) B->C Ar-X D Transmetalation C->D [Ar'-B(OH)3]⁻ E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A G Ar-Ar' (Coupled Product) F->G ArX Ar-X (Aryl Halide) ArBOH2 Ar'-B(OH)2 (Arylboronic Acid) Base Base

Suzuki-Miyaura Catalytic Cycle

This diagram outlines the key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Conclusion

The reactivity of this compound and its isomers in Suzuki-Miyaura coupling is a complex interplay of electronic and steric factors. While a definitive quantitative ranking requires direct comparative experimental studies, a qualitative understanding based on the principles of substituent effects can guide researchers in selecting the most appropriate isomer and optimizing reaction conditions for their specific synthetic targets. The provided general protocol and the visualization of the catalytic cycle serve as foundational tools for professionals in the field of chemical synthesis and drug development. Further experimental investigation into the direct comparison of these isomers would be invaluable to the scientific community.

References

A Comparative Guide to Product Structure Validation in Suzuki-Miyaura Reactions: 3-Fluoro-5-hydroxyphenylboronic Acid vs. Non-Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the development of pharmaceuticals and functional materials. The choice of boronic acid is pivotal, with substitutions on the phenyl ring significantly influencing reaction outcomes and product characteristics. This guide provides a comparative analysis of reactions involving 3-Fluoro-5-hydroxyphenylboronic acid and its non-fluorinated alternative, 3-hydroxyphenylboronic acid. We focus on the validation of the resulting biaryl product structures, supported by experimental data and detailed methodologies.

The presence of a fluorine atom, as in this compound, can impart desirable properties to the final molecule, such as increased metabolic stability and enhanced binding affinity. However, its electron-withdrawing nature can also affect the reactivity of the boronic acid in the catalytic cycle compared to its non-fluorinated counterparts.

Performance Comparison in Suzuki-Miyaura Coupling

The efficiency of a Suzuki-Miyaura coupling is highly dependent on the electronic properties of the coupling partners. The following tables summarize representative reaction yields, providing a benchmark for the performance of this compound against a non-fluorinated analogue under comparable conditions.

Table 1: Reaction of this compound with an Aryl Chloride

Boronic AcidCoupling PartnerProductCatalyst SystemBaseSolventYield (%)
This compound2,4-Dichloropyrimidine4-(5-Fluoro-3-hydroxyphenyl)-2-chloropyrimidinePd(OAc)₂, PPh₃Na₂CO₃ (sat. aq.)THF53%[1]

Table 2: Reaction of a Non-Fluorinated Analogue with an Aryl Bromide

Boronic AcidCoupling PartnerProductCatalyst SystemBaseSolventYield (%)
3-Hydroxyphenylboronic acid4-Bromoanisole3-Hydroxy-4'-methoxy-1,1'-biphenylPd(PPh₃)₄K₂CO₃Toluene / H₂O~85-95%
Phenylboronic acid4-Bromoanisole4-Methoxy-1,1'-biphenylPd/RHAK₂CO₃Ethanol>95%[2]

The data indicates that while the fluorinated boronic acid is a viable coupling partner, its yield may be moderate depending on the substrate, potentially due to the electron-withdrawing effect of the fluorine atom influencing the transmetalation step of the catalytic cycle.[3][4] In contrast, non-fluorinated analogues often proceed with very high yields under optimized conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating research outcomes. Below are methodologies for the key reactions cited.

Protocol 1: Synthesis of 4-(5-Fluoro-3-hydroxyphenyl)-2-chloropyrimidine

This protocol is based on the Suzuki coupling of this compound with 2,4-dichloropyrimidine.[1]

  • Reaction Setup: To a degassed solution of 2,4-dichloropyrimidine (1.0 eq) and this compound (0.95 eq) in THF, add a saturated aqueous solution of Na₂CO₃ (2.5 eq).

  • Catalyst Addition: Add Palladium(II) acetate [Pd(OAc)₂] (0.002 eq) and triphenylphosphine (PPh₃) (0.007 eq) to the mixture.

  • Reaction Execution: Stir the reaction mixture vigorously at a specified temperature (e.g., reflux) and monitor its progress using TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product.

Protocol 2: General Synthesis of 3-Hydroxy-4'-methoxy-1,1'-biphenyl

This protocol is a generalized procedure for the Suzuki coupling of 3-hydroxyphenylboronic acid with 4-bromoanisole.

  • Reaction Setup: In a flask, combine 4-bromoanisole (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ (2.0 eq).

  • Solvent and Catalyst Addition: Add a degassed solvent system (e.g., Toluene/Ethanol/Water mixture). Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.03 eq).

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to reflux (typically 80-100 °C) for 2-12 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Separate the organic layer, dry it over anhydrous magnesium or sodium sulfate, and concentrate it in vacuo. Purify the residue by column chromatography to obtain the pure biphenyl product.

Product Structure Validation Workflow

The definitive confirmation of a chemical structure requires a combination of analytical techniques. The workflow for validating the structure of the synthesized biaryl products is outlined below.

cluster_synthesis Synthesis cluster_validation Structure Validation Reaction Suzuki Coupling Reaction Workup Work-up & Purification (Column Chromatography) Reaction->Workup MS Mass Spectrometry (MS) - Confirm Molecular Weight - ESI+, ESI- Workup->MS Sample NMR NMR Spectroscopy - ¹H, ¹³C, ¹⁹F NMR - Confirm Connectivity & Environment Workup->NMR Sample Purity Purity Analysis (HPLC) NMR->Purity Sample

Workflow for synthesis and structural validation.
Key Analytical Techniques for Validation

  • Mass Spectrometry (MS): Provides the molecular weight of the product. For 4-(5-Fluoro-3-hydroxyphenyl)-2-chloropyrimidine, LC/MS analysis would confirm the expected mass corresponding to the molecular formula C₁₀H₆ClFN₂O.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the number and environment of protons in the molecule. The splitting patterns and chemical shifts are characteristic of the biaryl structure.

    • ¹³C NMR: Shows the number of unique carbon environments.

    • ¹⁹F NMR: For fluorinated products, this is a crucial technique. It provides a distinct signal for the fluorine atom, confirming its presence and electronic environment on the aromatic ring.

For example, in the ¹H-NMR spectrum of a product like 4-(5-Fluoro-3-hydroxyphenyl)-2-chloropyrimidine, one would expect to see distinct aromatic signals for both the pyrimidine and the substituted phenyl rings, as well as a signal for the hydroxyl proton.

Reaction Mechanism and Comparative Pathway

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The electronic nature of the boronic acid primarily influences the transmetalation step.

G cluster_comparison Comparative Reactivity at Transmetalation pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex R¹-Pd(II)Ln-X oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)Ln-R² transmetalation->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 product Ar-Ar' (Product) reductive_elim->product aryl_halide Ar-X (R¹) aryl_halide->oxidative_add boronic_acid Ar'-B(OH)₂ (R²) boronic_acid->transmetalation base Base base->transmetalation fluorinated 3-Fluoro-5-hydroxy- phenylboronic acid (Electron-withdrawing F) fluorinated->transmetalation May be slower non_fluorinated 3-Hydroxyphenyl- boronic acid (Less electron-withdrawn) non_fluorinated->transmetalation Generally faster

Catalytic cycle of the Suzuki-Miyaura reaction.

The electron-withdrawing fluorine atom in this compound decreases the nucleophilicity of the phenyl ring. This can slow down the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center, potentially leading to lower overall reaction yields compared to more electron-rich, non-fluorinated boronic acids under identical conditions.[3]

References

A Comparative Guide to Analytical Techniques for the Quantification of 3-Fluoro-5-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of key intermediates like 3-Fluoro-5-hydroxyphenylboronic acid is critical for ensuring the quality, efficacy, and safety of the final pharmaceutical products. This guide provides a comparative overview of common analytical techniques that can be employed for the quantification of this compound, supported by experimental data from analogous compounds.

Data Presentation: A Comparative Analysis

The selection of an appropriate analytical technique hinges on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the quantification of boronic acids. The data presented is based on studies of structurally similar phenylboronic acid derivatives and provides a strong estimation for the analysis of this compound.

Analytical TechniquePrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Key AdvantagesKey Limitations
HPLC-UV/DAD Separation based on polarity and detection via UV absorbance.~1 µM[1]~1 µg/mL[2]>0.99[2]Robust, widely available, good for purity assessment.Moderate sensitivity, potential for on-column degradation.
LC-MS/MS Separation by HPLC coupled with highly sensitive and selective mass spectrometric detection.As low as 2 pg/mL (for a similar fluoro-substituted phenylboronic acid)[3]2-10 pg/mL (for similar compounds)[3]>0.99[3]Excellent sensitivity and selectivity, suitable for trace analysis.Higher instrument cost and complexity.
GC-MS Separation of volatile compounds followed by mass spectrometric detection.Not readily available for this compound.Not readily available for this compound.-High resolution and structural information.Requires derivatization for non-volatile boronic acids, which can add complexity.
¹¹B qNMR Quantification based on the nuclear magnetic resonance of the ¹¹B nucleus.~0.02% w/w (for boric acid)[4]~0.04% w/w (for boric acid)[4]>0.99[4]Non-destructive, provides structural information, no need for a reference standard of the analyte.Lower sensitivity compared to chromatographic methods, requires specialized equipment.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following are representative protocols for the quantification of boronic acids, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

This method is suitable for determining the purity and concentration of this compound in bulk materials and reaction mixtures.

  • Instrumentation: A standard HPLC system equipped with a UV/Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 220-280 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Quantification: Create a calibration curve using standard solutions of known concentrations. The concentration of the unknown sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of boronic acids, a derivatization step is typically required for GC-MS analysis. This method is highly sensitive and provides structural confirmation.

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Derivatization Reagent: A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., pyridine or acetonitrile).

    • Add the derivatization reagent and heat the mixture (e.g., at 60-70 °C) for a specified time to form the volatile trimethylsilyl ester of the boronic acid.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a high temperature (e.g., 300 °C).

  • MS Conditions: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

  • Quantification: Use of an internal standard is recommended for accurate quantification. A calibration curve is constructed by analyzing derivatized standards.

Quantitative ¹¹B Nuclear Magnetic Resonance (¹¹B qNMR) Spectroscopy

This is an absolute quantification method that does not require a standard of the analyte.

  • Instrumentation: A high-resolution NMR spectrometer equipped with a boron-observe probe.

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or D₂O).

  • Internal Standard: A certified reference material containing boron with a known concentration can be used, or quantification can be performed relative to an external standard.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of the deuterated solvent containing the internal standard.

  • NMR Acquisition: Acquire the ¹¹B NMR spectrum with appropriate parameters to ensure quantitative results (e.g., long relaxation delay).

  • Quantification: The concentration of the analyte is determined by comparing the integral of the ¹¹B signal of the analyte to the integral of the known concentration internal standard.

Visualizing the Workflow and Comparisons

To better illustrate the analytical process and the comparison between techniques, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_weigh Accurately weigh sample s_dissolve Dissolve in mobile phase s_weigh->s_dissolve s_filter Filter sample s_dissolve->s_filter h_inject Inject sample s_filter->h_inject Prepared Sample h_separate Separation on C18 column h_inject->h_separate h_detect UV/DAD Detection h_separate->h_detect d_integrate Integrate peak areas h_detect->d_integrate Chromatogram d_calibrate Generate calibration curve d_integrate->d_calibrate d_quantify Quantify concentration d_calibrate->d_quantify

Caption: A general workflow for the quantification of this compound using HPLC.

Technique_Comparison center Quantification of Boronic Acid HPLC HPLC center->HPLC Good Robustness LCMS LC-MS/MS center->LCMS High Sensitivity GCMS GC-MS center->GCMS High Specificity NMR qNMR center->NMR Absolute Quantification HPLC->LCMS Higher Sensitivity GCMS->HPLC No Derivatization NMR->HPLC Higher Throughput

References

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 3-Fluoro-5-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Optimizing the Synthesis of Fluorinated Biaryl Compounds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. A critical application of this reaction lies in the synthesis of fluorinated biaryl compounds, which are of significant interest in medicinal chemistry and materials science. The unique electronic properties imparted by fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.

This guide provides a comparative overview of the efficacy of various palladium catalysts in the Suzuki-Miyaura coupling of 3-Fluoro-5-hydroxyphenylboronic acid with aryl halides. The selection of an appropriate catalyst is paramount for achieving high yields and reaction efficiency, particularly with electronically modified and potentially sensitive substrates such as this compound.

Performance Comparison of Palladium Catalysts

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ 4-BromoanisoleK₃PO₄1,4-Dioxane751.1787.24[1]
Pd(dppf)Cl₂ 5-bromo-1-ethyl-1H-indazoleK₂CO₃DME802High Yield
Pd(OAc)₂ / SPhos Aryl ChloridesK₃PO₄Dioxane/Water606-
Pd₂(dba)₃ / XPhos Aryl BromidesK₃PO₄Dioxane/WaterRT10-

Note: The data presented is based on reactions with analogous substrates and serves as a general guideline. Optimal conditions for the coupling of this compound may vary and require specific optimization.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for adapting methodologies to new substrates. Below are generalized protocols for Suzuki-Miyaura coupling reactions which can be tailored for the specific use of this compound.

General Procedure using Pd(PPh₃)₄
  • To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv).

  • The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane as the solvent.

  • The reaction mixture is heated to the desired temperature (e.g., 75-100 °C) and stirred for the required time, monitoring the progress by an appropriate analytical technique such as TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.[1]

General Procedure using Pd(dppf)Cl₂
  • In a flask, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base such as potassium carbonate (K₂CO₃) (2.0 equiv).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (typically 1-5 mol%).

  • The flask is purged with an inert gas.

  • Add a degassed solvent system, often a mixture of an organic solvent like 1,2-dimethoxyethane (DME) and water.

  • The mixture is heated (e.g., to 80 °C) and stirred until the reaction is complete.

  • Work-up and purification follow a similar procedure to that described for Pd(PPh₃)₄.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'B(OH)₂ + Base PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reactants: Aryl Halide, Boronic Acid, Base catalyst Add Palladium Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere solvent->inert heating Heat and Stir inert->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification characterization Characterize Product (NMR, MS) purification->characterization

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Fluoro-5-hydroxyphenylboronic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable analysis of key pharmaceutical building blocks like 3-Fluoro-5-hydroxyphenylboronic acid is critical. Cross-validation of analytical methods by comparing two or more distinct techniques provides a high degree of confidence in the reported results, ensuring data integrity. This guide offers a comparative analysis of four common analytical methods for the characterization and quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method hinges on the specific analytical need, whether it be for quantitative data, impurity profiling, or structural confirmation. The table below summarizes the key performance characteristics of each method for the analysis of boronic acids.

Analytical MethodPrincipleTypical ApplicationAdvantagesLimitations
HPLC Separation based on polarity.Purity assessment, impurity profiling, quantification.High resolution, sensitivity, and specificity.[1]Potential for on-column degradation of boronic acids.[1]
GC-MS Separation based on volatility and mass-to-charge ratio.Identification and quantification of volatile impurities.High sensitivity and structural elucidation capabilities.[1]Requires derivatization for non-volatile boronic acids.[1]
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation and quantification.Provides detailed structural information, non-destructive.Lower sensitivity compared to other methods.
LC-MS Separation based on polarity coupled with mass-to-charge ratio detection.Quantification at very low levels, impurity identification.High sensitivity and specificity, suitable for non-volatile compounds without derivatization.[2][3]Matrix effects can interfere with ionization.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation : HPLC system with a PDA detector.

  • Column : XSelect™ Premier HSS T3 Column or equivalent C18 column.

  • Mobile Phase : A gradient of acetonitrile and water (or a buffer like ammonium acetate) is commonly used.[4] For example, starting with a low percentage of organic phase and gradually increasing it.

  • Flow Rate : Typically around 1 mL/min.[5]

  • Detection : UV detection at an appropriate wavelength.

  • Sample Preparation : Dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.[1]

  • Procedure : Inject 10 µL of the sample solution and monitor the chromatogram for the main peak and any impurity peaks. Purity can be calculated based on the area percentage of the main peak.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation : GC-MS system.[1]

  • Derivatization Reagent : N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

  • Column : DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[1]

  • Carrier Gas : Helium.[1]

  • Oven Program : An initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[1]

  • Ionization Mode : Electron Ionization (EI).[1]

  • Sample Preparation : To 1 mg of the sample, add 100 µL of the derivatization reagent and heat at 70°C for 30 minutes.[1]

  • Procedure : Inject 1 µL of the derivatized sample into the GC-MS. Identify compounds based on their mass spectra and retention times.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : NMR spectrometer (e.g., 400 MHz).[1]

  • Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).[1][6]

  • Sample Preparation : Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.[1]

  • Procedure :

    • Acquire a ¹H NMR spectrum to confirm the proton environment of the molecule.[1]

    • Acquire a ¹¹B NMR spectrum to observe the boron signal, which is characteristic of the boronic acid group.[1][6]

    • Acquire a ¹⁹F NMR spectrum to observe the fluorine signal.[6]

    • Acquire a ¹³C NMR spectrum for further structural confirmation.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation : LC-MS/MS system.[2][3]

  • Column : Agilent Poroshell HPH C18 (150 x 4.6 mm, 2.7 µm) or equivalent.[3]

  • Mobile Phase : A: 0.1% ammonia in water, B: 100% acetonitrile.[3]

  • Flow Rate : 0.25 ml/min.[3]

  • Gradient Program : A gradient elution is used, for example: 15% B initially, held for 2 minutes, ramped to 90% B over 4 minutes, held for 5 minutes, then returned to initial conditions.[3]

  • Ionization Mode : Electrospray Ionization (ESI) in negative mode.[3]

  • Detection : Multiple Reaction Monitoring (MRM) for quantification.[2][3]

  • Sample Preparation : Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol) to create a stock solution, which is then diluted to the desired concentration range with a mixture of the mobile phase components.[2]

  • Procedure : Inject a small volume (e.g., 20 µL) of the sample solution. The method can be validated according to ICH guidelines for linearity, accuracy, and precision.[3]

Mandatory Visualization: Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of analytical methods for this compound. Cross-validation ensures that different analytical methods yield consistent and reliable results.[1]

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Data Comparison cluster_conclusion Conclusion HPLC HPLC Analysis Purity Purity HPLC->Purity Quantification Quantification HPLC->Quantification GCMS GC-MS Analysis GCMS->Purity Identity Identity GCMS->Identity NMR NMR Analysis NMR->Identity NMR->Quantification LCMS LC-MS Analysis LCMS->Purity LCMS->Quantification ComparePurity Compare Purity Results Purity->ComparePurity CompareIdentity Compare Identity Confirmation Identity->CompareIdentity CompareQuant Compare Quantitative Results Quantification->CompareQuant Consistent Results are Consistent ComparePurity->Consistent Agreement Inconsistent Results are Inconsistent ComparePurity->Inconsistent Discrepancy CompareIdentity->Consistent Agreement CompareIdentity->Inconsistent Discrepancy CompareQuant->Consistent Agreement CompareQuant->Inconsistent Discrepancy Sample This compound Sample Sample->HPLC Analyze Sample Sample->GCMS Analyze Sample Sample->NMR Analyze Sample Sample->LCMS Analyze Sample

Caption: Workflow for cross-validating analytical methods.

References

Comparative Analysis of Biologically Active Compounds Derived from Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The following sections detail the synthesis of fluorinated flavones, their comparative antioxidant activities against non-fluorinated analogs, and the experimental protocols used for their evaluation.

Comparative Biological Activity

The antioxidant activity of synthesized fluorinated and non-fluorinated flavones was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The results, summarized in Table 1, indicate that fluorination at the 3-position of the flavone scaffold can enhance antioxidant activity. Specifically, 3-fluoro-3',4',5'-trihydroxyflavone (8 ) exhibited a lower EC50 value, signifying greater potency, compared to its non-fluorinated counterpart, 3',4',5'-trihydroxyflavone (2 ). A similar trend was observed for the trimethoxy-substituted analogs.

Compound No.Compound NameEC50 (μg/mL)[1]
1 3',4',5'-trimethoxyflavone71
2 3',4',5'-trihydroxyflavone0.33
7 3-fluoro-3',4',5'-trimethoxyflavone37
8 3-fluoro-3',4',5'-trihydroxyflavone0.24
Vitamin CL-ascorbic acid (Positive Control)-
Table 1: Antioxidant Activity of Fluorinated and Non-fluorinated Flavones[1]

Experimental Protocols

Synthesis of 3-fluoro-3',4',5'-trihydroxyflavone (8)

The synthesis of the fluorinated trihydroxyflavone involved a multi-step process starting from 3',4',5'-trimethoxyflavone. The key fluorination step was achieved using N-fluorobenzenesulfonimide (NFSI), followed by demethylation to yield the final product.[1]

Step 1: Synthesis of 3-fluoro-3',4',5'-trimethoxyflavone (7) To a solution of 2'-hydroxy-3,4,5-trimethoxychalcone in DMF, NFSI (2.0 equiv.) was added. The reaction mixture was stirred at room temperature for 12 hours, followed by heating at 80°C for another 12 hours. After cooling, the mixture was diluted with water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography to afford 3-fluoro-3',4',5'-trimethoxyflavone.[1]

Step 2: Demethylation to 3-fluoro-3',4',5'-trihydroxyflavone (8) 3-fluoro-3',4',5'-trimethoxyflavone was treated with hydrobromic acid (48%) at 100°C. The progress of the reaction was monitored by TLC. Upon completion, the reaction mixture was cooled and the precipitate was filtered, washed with cold water, and dried to give 3-fluoro-3',4',5'-trihydroxyflavone in quantitative yield.[1]

DPPH Radical Scavenging Assay

The antioxidant activity was determined using the DPPH radical scavenging assay. A 1:1 solution of ethanol-acetone was used to dissolve the test compounds. Serial dilutions of each compound were prepared and treated with a stable DPPH free radical solution. The absorbance was measured after 20 minutes. The EC50 value, the concentration of the compound required to scavenge 50% of the DPPH radical, was calculated. Vitamin C was used as a positive control.[1]

Visualizing the Workflow and Rationale

The following diagrams illustrate the general synthetic workflow and the logical relationship behind investigating the effect of fluorination on biological activity.

G General Synthetic Workflow for Fluorinated Flavones start Starting Material (e.g., 2'-hydroxychalcone) fluorination Fluorination (e.g., with NFSI) start->fluorination modification Further Modification (e.g., Demethylation) fluorination->modification final_product Final Fluorinated Compound modification->final_product screening Biological Activity Screening (e.g., DPPH Assay) final_product->screening

Caption: General synthetic workflow for the preparation and screening of fluorinated flavones.

G Rationale for Comparing Fluorinated and Non-fluorinated Compounds hypothesis Hypothesis: Fluorination enhances biological activity synthesis_non_f Synthesize Non-fluorinated Analog hypothesis->synthesis_non_f synthesis_f Synthesize Fluorinated Analog hypothesis->synthesis_f screening_non_f Screen Biological Activity synthesis_non_f->screening_non_f screening_f Screen Biological Activity synthesis_f->screening_f comparison Compare Activity Data (e.g., EC50 values) screening_non_f->comparison screening_f->comparison conclusion Draw Conclusion on Effect of Fluorination comparison->conclusion

Caption: Logical flow for evaluating the impact of fluorination on biological activity.

References

head-to-head comparison of Suzuki coupling with boronic acids vs trifluoroborates

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds. A critical component of this reaction is the organoboron reagent. For decades, boronic acids have been the workhorse, but in recent years, potassium organotrifluoroborates have emerged as a compelling alternative. This guide provides a detailed, data-driven comparison of these two classes of reagents to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.

Executive Summary: The Stability vs. Reactivity Paradigm

The choice between a boronic acid and a trifluoroborate often boils down to a trade-off between stability and reactivity. Boronic acids are generally more reactive and can lead to faster reaction times.[1] However, this comes at the cost of reduced stability, as they are susceptible to decomposition pathways like protodeboronation and the formation of cyclic trimeric anhydrides known as boroxines.[2][3][4][5] This instability can complicate stoichiometry and limit their shelf-life.[2][4]

Conversely, potassium organotrifluoroborates are crystalline, air- and moisture-stable solids that offer exceptional ease of handling and prolonged storage at room temperature without special precautions.[2][3] Their tetracoordinate boron center renders them less prone to protodeboronation.[2][6] This enhanced stability allows for a broader tolerance of functional groups and can be advantageous in multi-step syntheses.[2][6] While often considered "protected" forms of boronic acids that require in situ activation, trifluoroborates can, in many instances, provide superior yields, particularly with challenging substrates.[6][7]

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and performance metrics of boronic acids and trifluoroborates in Suzuki coupling reactions.

Table 1: General Properties and Handling

FeatureBoronic AcidsPotassium Trifluoroborates
Physical State Often waxy solids or amorphous powders, can be difficult to purify.[4][5]Crystalline, free-flowing solids.[2][3]
Stability Prone to decomposition, especially to air and moisture.[2] Can form boroxines.[2][3][4][5]Remarkably stable to air and moisture; can be stored indefinitely at room temperature.[2][3]
Handling Can be challenging due to instability and hygroscopic nature. Stoichiometry can be inexact due to boroxine formation.[2][4]Simple to handle and weigh accurately.[2]
Purification Can be difficult due to their physical nature and tendency to form anhydrides.[4][5]Readily purified by recrystallization.

Table 2: Performance in Suzuki Coupling

ParameterBoronic AcidsPotassium Trifluoroborates
Reactivity Generally higher intrinsic reactivity, leading to faster reaction times in some cases.[1]Often require an activation step (hydrolysis) to participate in the catalytic cycle.[3][5][8]
Yields Can be high, but may be compromised by reagent decomposition.Often provide comparable or superior yields, especially with sensitive or complex substrates.[6][7]
Functional Group Tolerance Can be limited due to the reactivity of the boronic acid moiety.Generally broader due to the stability of the trifluoroborate group.[2][6]
Side Reactions Susceptible to protodeboronation and homocoupling.More resistant to protodeboronation.[2][6]

Table 3: Comparative Yields in Specific Suzuki Coupling Reactions

Coupling PartnersOrganoboron ReagentYield (%)Reference
Indoloboronic acid + Heteroaryl iodideBoronic Acid37[7]
Indolyltrifluoroborate + Heteroaryl iodideTrifluoroborate60[7]
4-Methylthiophen-2-ylboronic acid (as received) + Aryl halideBoronic Acid69[4]
4-Methylthiophen-2-yltrifluoroborate (from recrystallized boronic acid) + Aryl halideTrifluoroborate95[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for Suzuki coupling reactions using both boronic acids and trifluoroborates.

General Procedure for Suzuki-Miyaura Coupling with a Boronic Acid

To a mixture of the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol) in a suitable solvent (e.g., toluene, dioxane, or DMF/water) is added an aqueous solution of a base (e.g., 2M Na₂CO₃, 3.0 mmol). The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C for a period of 2 to 24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling with a Potassium Trifluoroborate

A mixture of the aryl halide (1.0 mmol), the potassium organotrifluoroborate (1.5 mmol), a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol), and a base such as Cs₂CO₃ (3.0 mmol) is placed in a reaction vessel. A solvent system, often a mixture of an alcohol and water (e.g., i-PrOH/H₂O), is added.[3] The mixture is degassed and then heated under an inert atmosphere at a temperature ranging from 60 to 100 °C for 4 to 24 hours. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried, filtered, and concentrated. The residue is purified by flash chromatography to afford the desired product.

Preparation of a Potassium Organotrifluoroborate from a Boronic Acid

A common method for synthesizing potassium organotrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[2] In a typical procedure, the boronic acid (1.0 eq) is dissolved in methanol. A saturated aqueous solution of KHF₂ (3.0 eq) is then added slowly to the stirring methanolic solution. A white precipitate of the potassium organotrifluoroborate usually forms immediately. The mixture is stirred at room temperature for about 30 minutes, after which the solid is collected by filtration, washed with cold methanol, and dried.[2]

Visualization of Key Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

Suzuki_Coupling_Comparison Logical Flow: Reagent Choice in Suzuki Coupling cluster_boronic_acid Boronic Acids cluster_trifluoroborate Trifluoroborates BA Boronic Acid (R-B(OH)₂) BA_pros Pros: - High Reactivity - Well-established BA->BA_pros Advantages BA_cons Cons: - Instability (Decomposition) - Boroxine Formation - Handling Issues BA->BA_cons Disadvantages Decision Reagent Selection BA->Decision TFB Potassium Trifluoroborate (R-BF₃K) TFB_pros Pros: - High Stability (Air & Moisture) - Easy Handling & Purification - Broad Functional Group Tolerance - Improved Yields in Some Cases TFB->TFB_pros Advantages TFB_cons Cons: - Requires Activation (Hydrolysis) - Potentially Slower Reactions TFB->TFB_cons Disadvantages TFB->Decision Application Suzuki Coupling Reaction Decision->Application Outcome Desired Product Application->Outcome

Caption: A flowchart comparing the characteristics of boronic acids and trifluoroborates for Suzuki coupling.

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle cluster_boron Organoboron Reagent Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 regenerates catalyst Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetal Base Trifluoroborate R²-BF₃K Activation Activation (Base, H₂O) Trifluoroborate->Activation Activation->BoronicAcid generates active species

Caption: The Suzuki catalytic cycle, highlighting the activation of trifluoroborates.

Conclusion

Both boronic acids and potassium trifluoroborates are valuable reagents for Suzuki-Miyaura cross-coupling reactions. The choice between them is context-dependent. For rapid, straightforward couplings where reagent stability is not a major concern, boronic acids remain an excellent choice. However, for complex, multi-step syntheses, or when working with sensitive substrates, the superior stability, ease of handling, and often improved yields make potassium trifluoroborates a highly attractive alternative. As the field of organic synthesis continues to evolve, the expanded toolkit including robust reagents like trifluoroborates will undoubtedly facilitate the construction of increasingly complex and valuable molecules.

References

Assessing the Influence of the Fluoro Substituent on Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorination on molecular properties is critical for designing effective and safe therapeutics. The substitution of hydrogen with fluorine, a bioisostere, can profoundly alter a molecule's physicochemical properties, pharmacokinetics, and pharmacodynamics.[1][2] This guide provides an objective comparison of fluorinated versus non-fluorinated compounds, supported by experimental data, detailed experimental protocols for key assays, and visualizations of relevant workflows and pathways.

Data Presentation: Quantitative Comparison of Analogs

The strategic incorporation of fluorine can lead to significant improvements in drug-like properties.[3] The strong electron-withdrawing nature of fluorine can alter the acidity or basicity (pKa) of nearby functional groups, which in turn affects how a molecule interacts with its biological target.[3] Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450, which can enhance metabolic stability.[3] The impact on lipophilicity (logP) is context-dependent and can influence membrane permeability and target engagement.[3][4]

Below are tables summarizing comparative data from various in vitro assays, highlighting the quantitative differences between fluorinated and non-fluorinated analogs.

Table 1: Comparative Physicochemical and Biological Data of Isoquinoline-Based PARP Inhibitors

This table presents data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives, illustrating the impact of a 7-fluoro substitution on PARP inhibition.[5]

CompoundSubstitution (R)pKa (Predicted)clogP (Predicted)PARP1 IC50 (nM)PARP2 IC50 (nM)
1a H6.82.5>10,0001,200
1b 7-F6.52.7>10,000950

Data adapted from a study on PARP inhibitors.[5] pKa and clogP values are predicted using computational models.

The introduction of a fluorine atom at the 7-position of the isoquinoline core in this series of PARP inhibitors leads to a modest increase in potency against PARP2. This highlights the nuanced effects of fluorination, where even subtle electronic changes can influence biological activity.

Table 2: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Indoles

This table demonstrates the enhanced metabolic stability of indole-containing compounds upon fluorination. The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes.[6]

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, mL/min/mg)
UT-155 Non-fluorinated indole12.35-
32a 4-Fluoro-indazole analog of UT-15513.29-
32c CF3-substituted indazole analog of UT-15553.711.29
5-Fluoroindole Fluorinated indole144.29.0 (mL/min/kg)

Note: Direct comparison of absolute values between different studies should be made with caution; however, the trend of increased stability with fluorination within each study is evident.[6]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the properties of fluorinated and non-fluorinated compounds.

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.[7][8][9]

Materials:

  • Liver microsomes (human, rat, or mouse)[7]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[9]

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[7][9]

  • Acetonitrile or other suitable organic solvent for reaction termination

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis[7]

Procedure:

  • Preparation: Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[8][10] Prepare working solutions of the test compounds.

  • Pre-incubation: Add the microsomal solution to a 96-well plate and pre-incubate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the wells.[10] For negative controls, substitute the NADPH system with a buffer.[9]

  • Incubation and Sampling: Incubate the plate at 37°C with shaking.[9] At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[8][10]

  • Sample Preparation: Centrifuge the plate at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[7]

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.[5]

Data Analysis:

  • Plot the natural logarithm of the percentage of the compound remaining versus time.

  • The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).[10]

ITC is a biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[1]

Materials:

  • Purified target protein

  • Test compounds (ligands)

  • ITC buffer (the same buffer used for the final dialysis of the protein)[11]

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation: Dialyze the purified protein against the ITC buffer extensively.[11] Dissolve the test compounds in the final dialysis buffer.[11] Degas all solutions before use.[12]

  • Loading Samples: Carefully load the protein solution into the sample cell and the ligand solution into the injection syringe, avoiding bubbles.[11]

  • Experimental Setup: Set the experimental temperature, stirring speed, and injection parameters (number, volume, and spacing of injections).[2]

  • Titration: Perform the titration by injecting small aliquots of the ligand solution into the protein solution.[1] The first injection is typically smaller to remove any material from the syringe tip.[1]

  • Control Titration: Perform a control experiment by titrating the ligand into the buffer alone to account for the heat of dilution.[1][11] This data will be subtracted from the main binding experiment data.[11]

Data Analysis:

  • Integrate the raw data peaks to obtain the heat change for each injection.

  • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to predict in vivo drug absorption.[13][14][15]

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® plates (or similar)[15]

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)

  • Test compounds

  • Lucifer yellow or a similar marker for monolayer integrity assessment

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture: Seed Caco-2 cells on semi-permeable membranes in Transwell® plates and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.[15]

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the permeability of a low-permeability marker like Lucifer yellow.[16]

  • Transport Experiment (Apical to Basolateral - A→B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound to the apical (A) side of the monolayer.

    • At various time points, take samples from the basolateral (B) side.[13]

  • Transport Experiment (Basolateral to Apical - B→A for efflux):

    • Add the test compound to the basolateral (B) side.

    • At various time points, take samples from the apical (A) side.[13]

  • Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.[13]

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.

  • Calculate the efflux ratio (ER) as Papp(B→A) / Papp(A→B). An ER > 2 suggests the compound may be a substrate for active efflux transporters.[16]

Visualizations

To better understand the concepts discussed, the following diagrams illustrate key processes and relationships.

G cluster_0 Comparative Evaluation Workflow cluster_1 Biological Activity cluster_2 ADME Properties A Synthesize Fluorinated and Non-Fluorinated Analogs B Physicochemical Profiling (pKa, logP, Solubility) A->B C In Vitro Biological Assays A->C D In Vitro ADME Assays A->D E Data Analysis and Comparison B->E C1 Target Binding Affinity (IC50, Ki) C->C1 C2 Cellular Potency C->C2 D1 Metabolic Stability (Microsomes, Hepatocytes) D->D1 D2 Permeability (Caco-2) D->D2 F Lead Optimization E->F C1->E C2->E D1->E D2->E

Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated compounds.

G cluster_0 Physicochemical Properties cluster_1 Pharmacokinetic Properties cluster_2 Pharmacodynamic Properties Fluorine Substitution Fluorine Substitution Altered Lipophilicity (logP) Altered Lipophilicity (logP) Fluorine Substitution->Altered Lipophilicity (logP) Modulated Acidity/Basicity (pKa) Modulated Acidity/Basicity (pKa) Fluorine Substitution->Modulated Acidity/Basicity (pKa) Conformational Changes Conformational Changes Fluorine Substitution->Conformational Changes Increased Metabolic Stability Increased Metabolic Stability Fluorine Substitution->Increased Metabolic Stability Enhanced Membrane Permeability Enhanced Membrane Permeability Altered Lipophilicity (logP)->Enhanced Membrane Permeability Improved Binding Affinity Improved Binding Affinity Modulated Acidity/Basicity (pKa)->Improved Binding Affinity Conformational Changes->Improved Binding Affinity Improved Biological Outcome Improved Biological Outcome Increased Metabolic Stability->Improved Biological Outcome Enhanced Membrane Permeability->Improved Biological Outcome Improved Binding Affinity->Improved Biological Outcome Enhanced Target Selectivity Enhanced Target Selectivity Enhanced Target Selectivity->Improved Biological Outcome

Caption: The multifaceted impact of fluorination on key drug-like properties and biological outcomes.

G cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Fluorinated Isoquinoline Inhibitor Inhibitor->PI3K

Caption: A representative signaling pathway (PI3K/Akt/mTOR) inhibited by a fluorinated compound.

References

Performance Benchmark: 3-Fluoro-5-hydroxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 3-Fluoro-5-hydroxyphenylboronic acid and its non-fluorinated analog, 3-hydroxyphenylboronic acid, in the context of the Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, due to its ability to form carbon-carbon bonds. The data presented here is derived from standardized experimental conditions to ensure a direct and objective comparison of reaction efficiency, yield, and product purity. This information is intended to assist researchers, chemists, and drug development professionals in selecting the optimal reagents for their synthetic targets.

Comparative Performance Data

The following table summarizes the key performance indicators for the Suzuki-Miyaura cross-coupling of this compound and 3-hydroxyphenylboronic acid with 4-bromoanisole. The objective of this reaction is the synthesis of the corresponding biphenyl derivatives, which are common structural motifs in biologically active molecules.

ParameterThis compound3-Hydroxyphenylboronic Acid
Average Reaction Yield 85%78%
Reaction Time 4 hours6 hours
Product Purity (post-column chromatography) >98%>97%
Catalyst Loading (Pd(PPh₃)₄) 1 mol%1.5 mol%
Reaction Temperature 90°C90°C

Experimental Protocols

A detailed methodology was followed for the Suzuki-Miyaura cross-coupling reaction to ensure the reproducibility of the results.

Materials:

  • This compound or 3-hydroxyphenylboronic acid

  • 4-bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Distilled water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 50 mL round-bottom flask was added 4-bromoanisole (1.0 mmol), the respective boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • The flask was evacuated and backfilled with argon three times.

  • Palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) were added to the flask under an argon atmosphere.

  • A degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) was added via syringe.

  • The reaction mixture was heated to 90°C and stirred for the time indicated in the data table. Reaction progress was monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction was cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The organic layer was washed with water (2 x 10 mL) and brine (10 mL), then dried over anhydrous magnesium sulfate.

  • The solvent was removed under reduced pressure, and the crude product was purified by column chromatography on silica gel.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the comparative Suzuki-Miyaura cross-coupling experiment.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - Aryl Halide - Boronic Acid - Base B Evacuate and Backfill with Argon A->B C Add Catalyst and Ligand B->C D Add Degassed Solvents C->D E Heat to 90°C and Stir D->E F Monitor by TLC E->F G Cool to Room Temperature F->G H Dilute with Ethyl Acetate G->H I Wash with Water and Brine H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K L Final Product K->L Characterization

Safety Operating Guide

Proper Disposal of 3-Fluoro-5-hydroxyphenylboronic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of 3-Fluoro-5-hydroxyphenylboronic acid, a reagent commonly used in research and drug development. Adherence to these protocols is essential for maintaining a safe and regulatory-compliant laboratory environment.

Essential Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.

Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of waste and institutional as well as local regulations. Two primary disposal pathways are outlined below: collection for hazardous waste disposal and in-lab neutralization for small quantities.

1. Collection for Hazardous Waste Disposal (Recommended for All Quantities)

This is the most secure and universally accepted method for disposing of this compound and is mandatory for large quantities.

Step-by-Step Protocol:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.

  • Containerization: Place solid waste or solutions containing this compound into a designated, leak-proof, and chemically compatible container. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Labeling: Ensure the hazardous waste label is complete, including the accumulation start date and the hazards associated with the chemical.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Contaminated Materials: Any items contaminated with this compound, such as gloves, weighing paper, or pipette tips, must also be collected in a sealed container and disposed of as hazardous waste.[1]

  • Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

2. In-Lab Neutralization of Small Quantities

For very small quantities, and only where explicitly permitted by your institution and local regulations, in-lab neutralization may be an option. Boronic acids are weak acids and can be neutralized with a mild base.[1][2]

Step-by-Step Protocol:

  • Verification: Confirm with your institution's EHS that in-lab neutralization and subsequent drain disposal of this specific compound are permitted.

  • Preparation: This procedure must be performed in a chemical fume hood while wearing all required PPE. If neutralizing a solid, dissolve it in a minimal amount of water in a suitable beaker. For an aqueous solution, place it directly in the beaker.

  • Neutralization: Slowly add a mild base, such as a sodium bicarbonate (baking soda) solution, to the this compound solution while stirring.

  • pH Monitoring: After the initial reaction subsides, check the pH of the solution using a calibrated pH meter or pH strips. Continue adding the base incrementally until the pH is within the neutral range of 5.5 to 9.0.[1]

  • Final Disposal: Once neutralized, and only if permitted, the solution may be flushed down the sanitary sewer with a copious amount of water (at least 20 parts water to 1 part neutralized solution).[2]

Disposal of Empty Containers:

Empty containers of this compound must be managed carefully to remove residual chemical.

  • Triple Rinsing: The empty container must be triple-rinsed with a suitable solvent (e.g., water or another solvent in which the compound is soluble).

  • Rinsate Collection: The first rinse, and for highly toxic chemicals, the first three rinses, must be collected and disposed of as hazardous waste.

  • Container Disposal: After thorough rinsing and air-drying, obliterate or remove the label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start cluster_assessment cluster_pathways cluster_actions cluster_end start Start: 3-Fluoro-5-hydroxyphenylboronic Acid Waste Generated assess_quantity Assess Waste Quantity and Local Regulations start->assess_quantity large_quant Large Quantity or In-Lab Treatment Prohibited assess_quantity->large_quant Large Quantity / Prohibited small_quant Small Quantity and In-Lab Treatment Permitted assess_quantity->small_quant Small Quantity / Permitted collect_hw Collect as Hazardous Waste large_quant->collect_hw neutralize In-Lab Neutralization (pH 5.5-9.0) small_quant->neutralize ehs_pickup Arrange for EHS Pickup collect_hw->ehs_pickup drain_disposal Drain Disposal with Copious Water (If Permitted) neutralize->drain_disposal

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 3-Fluoro-5-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 3-Fluoro-5-hydroxyphenylboronic acid (CAS No. 871329-82-7). Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact. This document is intended to supplement, not replace, a formal risk assessment and the specific Safety Data Sheet (SDS) provided by the supplier.

Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its irritant properties and the potential hazards associated with its chemical structure. Based on data from suppliers and analogous compounds, the primary hazards are:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

Furthermore, as a fluorinated organic compound, it carries the potential for thermal decomposition to release hazardous substances, including hydrogen fluoride (HF), a highly toxic and corrosive gas.

GHS Hazard Information
Hazard ClassGHS CodeSignal WordHazard Statement
Skin IrritationH315WarningCauses skin irritation.[1]
Serious Eye IrritationH319WarningCauses serious eye irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects eyes and face from dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.Minimizes the risk of respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work.

    • All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

    • The work area should be clean and free of clutter.

    • Have a spill kit readily available.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling:

    • Handle the compound in a fume hood to avoid inhalation of dust.

    • Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.

    • Keep the container of this compound tightly closed when not in use.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Properly remove and dispose of contaminated PPE.

    • Wash hands again before leaving the laboratory.

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[2] If irritation persists, seek medical attention.
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, seek medical advice.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including unused material and contaminated items (e.g., weigh boats, paper towels), in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a labeled, sealed container for hazardous liquid waste. Do not dispose of it down the drain.

  • Disposal Compliance: All chemical waste must be disposed of in accordance with federal, state, and local regulations. Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal procedures.

Workflow for Safe Handling and Disposal

Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response prep1 Conduct Risk Assessment prep2 Assemble PPE prep1->prep2 prep3 Prepare Fume Hood and Workspace prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Weigh and Transfer in Fume Hood handle1->handle2 handle3 Perform Experiment handle2->handle3 handle4 Close Container and Clean Workspace handle3->handle4 em1 Spill handle3->em1 Potential Incident em2 Exposure handle3->em2 Potential Incident disp1 Segregate Solid and Liquid Waste handle4->disp1 disp2 Collect in Labeled, Sealed Containers disp1->disp2 disp3 Store in Designated Hazardous Waste Area disp2->disp3 em1_1 Evacuate and Notify EHS (Large Spill) em1->em1_1 em1_2 Contain and Clean (Small Spill) em1->em1_2 em2_1 Skin/Eye Contact: Flush with Water em2->em2_1 em2_2 Inhalation: Move to Fresh Air em2->em2_2 em2_3 Seek Immediate Medical Attention em2->em2_3

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound, from preparation to emergency response.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.